N-Benzyl-L-proline ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASAKCDOWUBQX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350814 | |
| Record name | N-Benzyl-L-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-40-8 | |
| Record name | N-Benzyl-L-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-L-proline ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of N-Benzyl-L-proline ethyl ester?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-Benzyl-L-proline ethyl ester, a key building block in peptide synthesis and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies to support its application in research and development.
Chemical Identity and Structure
This compound, with the CAS number 955-40-8, is a derivative of the amino acid L-proline. The molecule features a benzyl group attached to the nitrogen atom of the proline ring and an ethyl ester at the carboxylic acid position.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-1-benzylpyrrolidine-2-carboxylate[1] |
| CAS Number | 955-40-8[1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₂[1][2][3] |
| Molecular Weight | 233.31 g/mol [1][2][3] |
| Canonical SMILES | CCOC(=O)[C@@H]1CCCN1Cc2ccccc2[2] |
| InChI Key | FLASAKCDOWUBQX-ZDUSSCGKSA-N[2] |
Physical and Chemical Properties
This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | - | - |
| Boiling Point | Not available at 760 mmHg. | |
| Melting Point | Below room temperature | Implied by liquid state |
| Density | 1.048 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.511 | [2] |
| Optical Activity ([α]20/D) | -62° (neat) | [2] |
| Vapor Pressure | 0.15 mmHg at 100 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| logP (computed) | 2.6 | [1] |
| pKa | Not experimentally determined. | |
| Solubility | Soluble in common organic solvents such as methanol and ethanol.[4] Miscible with water.[5] | |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Detailed spectral data is crucial for the structural confirmation of this compound. While raw spectral data is not publicly available, the expected characteristic signals are described below based on typical values for similar structures.
Table 2: Summary of Spectral Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the benzylic methylene protons, the protons of the proline ring, and the ethyl ester group (a quartet and a triplet). |
| ¹³C NMR | Carbonyl carbon of the ester (approx. 170-175 ppm), aromatic carbons, benzylic carbon, and carbons of the proline ring and the ethyl group. |
| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretching vibration around 1730-1750 cm⁻¹, C-O stretching bands, and bands associated with the aromatic and aliphatic C-H bonds.[6] |
| Mass Spectrometry | The protonated molecule would be observed. Fragmentation may involve the loss of the ethoxy group, the benzyl group, or other characteristic fragments of the proline ring.[7][8] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be adapted from the general methods for N-alkylation of amino acids and subsequent esterification. A two-step synthesis is proposed here.
Step 1: Synthesis of N-Benzyl-L-proline
This procedure is adapted from a known method for the synthesis of N-benzyl-L-proline.[9]
-
Materials: L-proline, potassium hydroxide (KOH), benzyl chloride, isopropanol, hydrochloric acid (HCl), chloroform, acetone.
-
Procedure:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until the solution is clear.
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Remove the resulting precipitate by filtration and wash the precipitate with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude N-Benzyl-L-proline.
-
Collect the white solid product by filtration and wash with acetone.
-
Step 2: Ethyl Esterification of N-Benzyl-L-proline (Fischer Esterification)
This is a general and widely used method for the esterification of amino acids.[10]
-
Materials: N-Benzyl-L-proline, anhydrous ethanol, dry hydrogen chloride (HCl) gas, diethyl ether.
-
Procedure:
-
Suspend N-Benzyl-L-proline in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the suspension with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Once the reaction is complete, evaporate the ethanol under vacuum.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of this compound.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate), followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent removal of the solvent.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific biological signaling pathways. Its primary application reported is as a building block in the synthesis of peptides. Further research is required to elucidate any potential biological activities of the compound itself.
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable reagent for chemical synthesis, particularly in the field of peptide chemistry. This guide provides a consolidated resource of its known physical and chemical properties. While key data for its characterization are available, further experimental determination of properties such as its boiling point at standard pressure, pKa, and detailed solubility in a wider range of solvents would be beneficial for its broader application. As a versatile building block, future research may also uncover novel biological activities associated with this compound or the peptides derived from it.
References
- 1. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 4. valencelabs.co [valencelabs.co]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
N-Benzyl-L-proline Ethyl Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Benzyl-L-proline ethyl ester, a key chiral intermediate in peptide synthesis for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Identification and Properties
This compound is a proline derivative where the amino group is protected by a benzyl group and the carboxylic acid is esterified with ethanol. This modification makes it a valuable building block in the synthesis of complex peptides.
Molecular Formula: C₁₄H₁₉NO₂
CAS Number: 955-40-8
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 233.31 g/mol | |
| Appearance | Liquid | |
| Density | 1.048 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.511 | |
| Optical Activity ([α]20/D) | -62° (neat) | |
| Vapor Pressure | 0.15 mmHg at 100 °C | |
| Flash Point | 113 °C (closed cup) | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: N-benzylation of L-proline followed by esterification.
Synthesis of N-Benzyl-L-proline
A common method for the N-benzylation of L-proline involves the reaction of L-proline with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.
Experimental Protocol (General Procedure):
-
Dissolve L-proline and a suitable base (e.g., potassium hydroxide) in a solvent like isopropanol.
-
Heat the mixture to 40°C with stirring until the solids dissolve.
-
Add the benzyl halide (e.g., benzyl chloride) to the solution and continue stirring at 40°C for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 4-5.
-
Extract the product into an organic solvent such as chloroform.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield N-Benzyl-L-proline.[1]
Esterification to this compound
The subsequent esterification of N-Benzyl-L-proline to its ethyl ester can be accomplished using standard methods such as the Fischer esterification.
Experimental Protocol (Fischer Esterification):
-
Suspend N-Benzyl-L-proline in anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry hydrogen chloride gas).
-
Reflux the mixture for several hours to drive the reaction to completion.
-
After cooling, remove the excess ethanol under reduced pressure.
-
The residue is then worked up by dissolving it in an organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Role in Drug Development and Peptide Synthesis
This compound is not an active pharmaceutical ingredient itself but serves as a crucial chiral building block in the synthesis of peptide-based therapeutics.[2] Proline and its derivatives are unique among amino acids due to their cyclic structure, which imparts conformational rigidity to peptide chains.[3][4] This property is often exploited in drug design to create peptides with specific three-dimensional structures, enhancing their biological activity and stability.[3]
The benzyl and ethyl ester groups serve as protecting groups during peptide synthesis, preventing unwanted side reactions. The use of such protected amino acid derivatives is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).
Below is a diagram illustrating the general workflow of utilizing this compound in peptide synthesis.
Logical Relationship in Peptide Synthesis
The core utility of this compound lies in the orthogonal protection strategy it enables. The N-benzyl group and the C-terminal ethyl ester protect the reactive functionalities of the proline amino acid, allowing for the sequential addition of other amino acids to build a peptide chain without self-polymerization or other side reactions.
The following diagram illustrates the logical relationship of the protecting groups in peptide synthesis.
Conclusion
This compound is a valuable and versatile chiral intermediate for the synthesis of proline-containing peptides. Its well-defined chemical properties and established synthetic routes make it an important tool for researchers and professionals in the field of drug discovery and development. The strategic use of its protecting groups allows for the controlled and efficient construction of complex peptide structures with potential therapeutic applications.
References
- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Catalyst: An In-Depth Guide to the Discovery and History of Proline Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry, the ascent of organocatalysis represents a paradigm shift, offering a greener and often more efficient alternative to traditional metal-based catalysts. At the heart of this revolution lies a deceptively simple molecule: the amino acid proline. This technical guide delves into the discovery and rich history of proline and its derivatives, tracing their journey from a curious academic observation to an indispensable tool in asymmetric synthesis and drug development. We will explore the key milestones, the mechanistic intricacies of proline catalysis, and the development of a diverse array of derivatives that have expanded the horizons of what is achievable in the synthesis of complex chiral molecules.
The Dawn of Organocatalysis: The Proline Revolution
The concept of using small organic molecules as catalysts was not entirely new, but it was the pioneering work in the early 2000s that truly ignited the field of asymmetric organocatalysis.[1][2] Scientists like Benjamin List and David W.C. MacMillan are widely credited with demonstrating the remarkable potential of proline as a stereoselective catalyst.[1][2] This discovery was a watershed moment, revealing that a simple, naturally occurring amino acid could facilitate complex carbon-carbon bond-forming reactions with high enantioselectivity, a feat previously thought to be the exclusive domain of enzymes and metal complexes.[1]
The initial breakthrough came with the proline-catalyzed intermolecular aldol reaction, a testament to the molecule's ability to mimic the function of natural aldolase enzymes.[3] This was followed by the successful application of proline in a variety of other fundamental transformations, including Mannich and Michael reactions.[1]
Key Historical Milestones in Proline Catalysis
The journey of proline from a simple amino acid to a powerful catalyst is marked by several key discoveries:
-
Early 1970s: The Hajos-Parrish-Eder-Sauer-Wiechert reaction provided an early glimpse into the potential of proline in intramolecular aldol reactions for steroid synthesis.[4][5]
-
2000: The seminal work by List, Lerner, and Barbas on the direct asymmetric intermolecular aldol reaction catalyzed by proline is published, marking a turning point for organocatalysis.[3]
-
2000s: The scope of proline catalysis rapidly expands to include Mannich, Michael, and other asymmetric transformations.[6]
-
Mid-2000s to Present: A surge in the development of proline derivatives designed to enhance catalytic activity, improve solubility, and control stereoselectivity.[6][7]
The Mechanism of Proline Catalysis: A Tale of Two Intermediates
The catalytic prowess of proline lies in its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group.[6] This allows it to activate both the nucleophile and the electrophile in a reaction. The generally accepted mechanism for proline-catalyzed reactions involving carbonyl compounds proceeds through a catalytic cycle involving two key intermediates: an enamine and an iminium ion .[8]
The Enamine Catalytic Cycle
The enamine cycle is central to reactions where the carbonyl compound acts as a nucleophile, such as in aldol and Michael additions.
In this cycle, proline reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond and an iminium adduct. Hydrolysis of the iminium adduct releases the product and regenerates the proline catalyst.[8]
The Rise of Proline Derivatives: Fine-Tuning Catalytic Performance
While proline itself is a remarkable catalyst, its application can be limited by factors such as solubility and modest catalytic loadings in certain reactions. This has spurred the development of a vast array of proline derivatives, each designed to address specific challenges and enhance catalytic performance. These modifications often involve substitution at the 4-position of the pyrrolidine ring or protection/modification of the carboxylic acid or amine group.
The following tables summarize the quantitative performance of various proline derivatives in key asymmetric reactions, providing a comparative overview for catalyst selection.
Comparative Performance in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | 30 | 4 | 68 | 76 | [3] |
| Boc-L-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | 20 | 24 | 95 | 85 | BenchChem |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-NO₂C₆H₄CHO | Acetone | CH₂Cl₂ | 1 | 12 | 98 | 96 | [9] |
| N-(p-Toluenesulfonyl)-L-proline | p-NO₂C₆H₄CHO | Acetone | CH₂Cl₂ | 10 | 48 | 92 | 90 | [4] |
Comparative Performance in Asymmetric Mannich Reactions
| Catalyst | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Proline | p-MeOC₆H₄CHO | Acetone | p-Anisidine | 20 | 16 | 78 | >95:5 | 96 | [10] |
| (R)-pyrrolidine-3-carboxylic acid | Benzaldehyde | Cyclohexanone | p-Anisidine | 20 | 24 | 92 | 5:95 | 99 (anti) | [11] |
| N-Boc-L-Proline | p-MeOC₆H₄CHO | Acetone | p-Anisidine | 10 | 12 | 85 | >95:5 | 97 | [10] |
Comparative Performance in Asymmetric Michael Additions
| Catalyst | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | 20 | 120 | 99 | 20 | [12] |
| Diarylprolinol silyl ether | trans-β-Nitrostyrene | Propanal | 10 | 24 | 95 | 99 | [13] |
| 3-Decyl-β-proline | trans-β-Nitrostyrene | Valeraldehyde | 1 | 20 | 98 | N/A | [14] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | trans-β-Nitrostyrene | Cyclohexanone | 5 | 24 | 99 | 92 | [9] |
Experimental Protocols for Key Proline-Catalyzed Reactions
To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for seminal proline-catalyzed reactions.
Protocol 1: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction (Intramolecular Aldol)
This protocol is a general representation of the classic intramolecular aldol reaction catalyzed by proline.
Materials:
-
Achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione)
-
(S)-Proline
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the triketone (1.0 eq) in DMF.
-
Add (S)-proline (typically 3-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: The List-Barbas Aldol Reaction (Intermolecular Aldol)
This protocol outlines the direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (e.g., acetone, used as both reactant and solvent)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the ketone (e.g., 5-10 mL of acetone), add (S)-proline (typically 20-30 mol%). If the aldehyde is not readily soluble in the ketone, a co-solvent like DMSO can be used.
-
Stir the mixture vigorously at room temperature for the required duration (typically 4-24 hours), monitoring by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting aldol product by flash column chromatography.
Protocol 3: Proline-Catalyzed Three-Component Mannich Reaction
This protocol describes the synthesis of β-amino ketones from a ketone, an aldehyde, and an amine.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (e.g., p-anisidine) (1.1 eq)
-
Ketone (e.g., acetone)
-
(S)-Proline (10-20 mol%)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (5-10 mL).
-
Add the solvent (e.g., DMSO, if the ketone is not the solvent) and then the (S)-proline catalyst (0.1-0.2 mmol).
-
Stir the mixture at room temperature for 12-48 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the β-amino ketone by column chromatography.[10]
Protocol 4: Proline-Catalyzed Michael Addition
This protocol details the addition of a ketone to a nitroalkene.
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene) (1.0 eq)
-
Ketone (e.g., cyclohexanone) (2.0 eq)
-
(S)-Proline or a derivative (e.g., diarylprolinol silyl ether) (10-20 mol%)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the nitroalkene (1.0 mmol) and the catalyst (0.1-0.2 mmol) in the solvent (5 mL).
-
Add the ketone (2.0 mmol) to the solution.
-
Stir the reaction at room temperature for the specified time (can range from a few hours to several days), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the Michael adduct.
Proline Derivatives in Drug Discovery and Development
The impact of proline and its derivatives extends far beyond academic research, playing a crucial role in the pharmaceutical industry. The ability to synthesize enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
Proline and its analogs are versatile building blocks in the modular construction of small-molecule drugs and pharmaceutical peptides.[15][16] In recent years, a significant number of FDA-approved drugs contain proline analogues in their structures, highlighting their importance in medicinal chemistry.[15][16]
The rigid, cyclic structure of proline is often exploited to introduce conformational constraints into peptide-based drugs, which can lead to increased potency, selectivity, and metabolic stability. Furthermore, the development of proline-catalyzed reactions has provided efficient routes to key chiral intermediates used in the synthesis of numerous pharmaceuticals.
References
- 1. longdom.org [longdom.org]
- 2. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 3. studylib.net [studylib.net]
- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Catalytic Mechanism of N-Benzyl-L-proline Ethyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Benzyl-L-proline ethyl ester belongs to the class of proline-derived organocatalysts, which have become powerful tools in modern asymmetric synthesis. These catalysts are prized for their ability to promote the formation of chiral molecules with high stereoselectivity under mild conditions, mimicking the function of natural enzymes. This technical guide elucidates the core mechanism of action for this compound, focusing on its role in enamine catalysis. We will explore the catalytic cycle, the critical transition states that govern stereoselectivity, and the specific influence of the N-benzyl and ethyl ester modifications. This document provides representative quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive understanding for researchers in organic synthesis and drug development.
Core Catalytic Mechanism: Enamine Catalysis
The primary mechanism through which this compound operates is enamine catalysis . This pathway is analogous to the mechanism of Class I aldolase enzymes and is fundamental to many proline-catalyzed reactions, including aldol additions, Mannich reactions, and Michael additions.[1][2][3]
The catalytic cycle can be broken down into four key steps:
-
Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl compound (typically a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation at the α-carbon yields a nucleophilic enamine intermediate. This step effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[2]
-
Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction, an imine in a Mannich reaction, or an α,β-unsaturated carbonyl in a Michael addition). The inherent chirality of the catalyst directs this attack to occur on a specific face of the electrophile, thereby establishing the stereochemistry of the product.
-
Iminium Formation: The resulting intermediate is an iminium ion, which is subsequently hydrolyzed.
-
Catalyst Regeneration: Hydrolysis of the iminium ion releases the final product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of N-Benzyl-L-proline Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-L-proline ethyl ester is a proline derivative utilized in peptide synthesis and other laboratory applications.[1][2] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This substance is a combustible liquid.[2][3]
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₂[2][4] |
| Molecular Weight | 233.31 g/mol [2][3][4][5] |
| Form | Liquid[2][3] |
| Density | 1.048 g/mL at 25 °C[1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2][3] |
| Vapor Pressure | 0.15 mmHg at 100 °C[2][3] |
| Refractive Index | n20/D 1.511[1][3] |
| Optical Activity | [α]20/D −62°, neat[2][3] |
| CAS Number | 955-40-8[3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category |
| Skin Irritation | 2[2][3][5] |
| Eye Irritation | 2[2][3][5] |
| Specific target organ toxicity — Single exposure | 3 (Respiratory system)[2][3][5] |
Hazard Statements:
Precautionary Statements: A comprehensive set of precautionary statements should be followed to minimize risk. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]
-
P280: Wear protective gloves/ eye protection/ face protection.[3][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for determining the toxicity of this compound are not detailed in publicly available safety documents, a standardized workflow for its safe handling in a laboratory setting can be established.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type N95 (US) or type ABEK (EN14387) respirator filter is recommended.[2][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |
Storage and Chemical Compatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
It is classified under Storage Class Code 10 for combustible liquids.[2][3]
Incompatible Materials:
-
Strong oxidizing agents.[8]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
Spills and Disposal
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Do not let the product enter drains.
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-ベンジル-L-プロリンエチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. valencelabs.co [valencelabs.co]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Solubility and stability characteristics of N-Benzyl-L-proline ethyl ester.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Benzyl-L-proline ethyl ester, a key intermediate in peptide synthesis and pharmaceutical research. This document details the physicochemical properties, synthesis, and analytical methodologies, presenting quantitative data in structured tables and outlining experimental protocols.
Core Physicochemical Properties
This compound is a liquid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 955-40-8 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2][4] |
| Molecular Weight | 233.31 g/mol | [1][2][3][4] |
| Form | Liquid | [1][2] |
| Density | 1.048 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.511 | [1][2] |
| Optical Activity ([α]20/D) | -62° (neat) | [1][2] |
| Vapor Pressure | 0.15 mmHg at 100 °C | [1][2] |
| Flash Point | 113 °C (closed cup) | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Solubility Characteristics
A general solubility profile is summarized below:
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetonitrile | Soluble |
| Water | Slightly Soluble to Insoluble |
Experimental Protocol for Solubility Determination:
A standardized protocol to quantitatively determine the solubility of this compound would involve:
-
Materials: this compound (≥97% purity), selected solvents (e.g., methanol, ethanol, dichloromethane, water), analytical balance, temperature-controlled shaker, centrifuge, and an appropriate analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).
-
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method.
-
Calculate the solubility in g/L or mol/L.
-
Stability Profile
The stability of this compound is a critical factor for its storage and handling in research and development.
Storage and Handling:
-
Storage Temperature: The recommended storage temperature is 2-8°C to minimize degradation.[1][2]
-
Chemical Stability: The compound is stable under recommended storage conditions.[6] It is a combustible liquid.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Degradation Pathways:
The primary degradation pathway for this compound is expected to be hydrolysis of the ethyl ester bond, particularly under acidic or basic conditions, to yield N-Benzyl-L-proline and ethanol. The benzyl group can also be susceptible to cleavage under hydrogenolysis conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Stability Studies (Hydrolysis):
-
Materials: this compound, buffered solutions at various pH values (e.g., pH 4, 7, and 9), temperature-controlled incubator, HPLC system with a suitable column and detector.
-
Procedure:
-
Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Immediately quench any further reaction if necessary (e.g., by neutralization or dilution in a cold solvent).
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Calculate the degradation rate constant and half-life at each pH.
-
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of L-proline followed by esterification.
Caption: General synthesis workflow for this compound.
Experimental Protocol for Synthesis of N-Benzyl-L-proline:
This protocol is adapted from the synthesis of N-Benzyl-L-proline.[8]
-
Materials: L-proline, potassium hydroxide (KOH), benzyl chloride, isopropanol, hydrochloric acid (HCl), chloroform.
-
Procedure:
-
Dissolve L-proline and potassium hydroxide in isopropanol and stir at 40 °C until the solution is clear.
-
Add benzyl chloride to the solution and continue stirring at 40 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated HCl to a pH of 5-6.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter and wash the product with acetone to afford N-Benzyl-L-proline.
-
Experimental Protocol for Esterification to this compound:
A general method for the esterification of N-protected amino acids is the Fischer esterification.
-
Materials: N-Benzyl-L-proline, anhydrous ethanol, a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure:
-
Suspend N-Benzyl-L-proline in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Methodologies
The purity and identity of this compound can be assessed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the proline ring protons, the benzylic protons, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the proline ring, and the benzyl group.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for assessing the purity of this compound and for monitoring reaction progress and stability studies.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 2. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 3. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. valencelabs.co [valencelabs.co]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key literature and seminal papers on N-Benzyl-L-proline ethyl ester.
Introduction
N-Benzyl-L-proline ethyl ester, with the CAS number 955-40-8, is a chiral amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a protected proline core, makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and the development of chiral drugs.[3][4] This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical and physical properties, synthesis protocols, and key applications. While the body of literature specifically focused on this compound is limited, this guide draws upon information from closely related proline derivatives to offer a broader context for its potential uses.
Chemical and Physical Properties
This compound is a liquid at room temperature with a density slightly higher than water. It is optically active, a key feature for its application in asymmetric synthesis. The compound is characterized by its empirical formula C₁₄H₁₉NO₂, and a molecular weight of 233.31 g/mol .[1] For detailed information, refer to the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| CAS Number | 955-40-8 | [1] |
| Appearance | Liquid | |
| Density | 1.048 g/mL at 25 °C | |
| Refractive Index | n20/D 1.511 | |
| Optical Activity | [α]20/D −62°, neat | |
| Vapor Pressure | 0.15 mmHg (100 °C) | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: N-benzylation of L-proline followed by esterification of the resulting carboxylic acid.
Synthesis of N-Benzyl-L-proline
A common method for the N-benzylation of L-proline involves its reaction with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[5]
Experimental Protocol:
-
Dissolve L-proline (1.0 eq.) and a base such as potassium hydroxide (4.0 eq.) in a suitable solvent like isopropanol.[5]
-
Stir the solution at an elevated temperature (e.g., 40 °C) until the solids dissolve.[5]
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at the same temperature for several hours (e.g., 6 hours).[5]
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., concentrated hydrochloric acid) to a pH of 5-6.[5]
-
Extract the product with an organic solvent like chloroform.[5]
-
The crude product, (S)-1-benzylpyrrolidine-2-carboxylic acid, can be purified by precipitation from a solvent such as acetone.[5]
Esterification to this compound
The resulting N-Benzyl-L-proline can be converted to its ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Suspend N-Benzyl-L-proline in an excess of anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.[6]
-
Reflux the mixture for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.
-
Remove the excess ethanol under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to yield this compound.
Caption: A general workflow for the two-step synthesis of this compound.
Applications in Synthesis
This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, leveraging the inherent stereochemistry of the L-proline backbone.
Peptide Synthesis
Proline and its derivatives are crucial components of many peptides and proteins. The N-benzyl and ethyl ester groups in the target molecule serve as protecting groups for the amine and carboxylic acid functionalities, respectively.[7] This allows for the controlled formation of peptide bonds. The benzyl group can be removed by catalytic hydrogenation, while the ester can be hydrolyzed under basic or acidic conditions, although specific conditions for this particular diester are not well-documented.
General Protocol for Use in Peptide Synthesis:
-
The N-terminal protecting group of a growing peptide chain is removed.
-
The carboxylic acid of the incoming amino acid, in this case, N-Benzyl-L-proline, is activated using a coupling reagent (e.g., DCC, HATU).
-
The activated N-Benzyl-L-proline is then coupled to the deprotected N-terminus of the peptide chain.
-
The process is repeated to elongate the peptide.
-
Finally, the protecting groups, including the N-benzyl group, are removed to yield the final peptide.
Caption: Conceptual diagram illustrating the role of this compound in various synthetic applications.
Asymmetric Catalysis
While L-proline itself is a well-known organocatalyst, particularly in aldol and Mannich reactions, the literature on the direct use of this compound as a catalyst is scarce.[8][9] However, proline derivatives are widely used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. The N-benzyl and ethyl ester modifications can influence the steric and electronic properties of the proline scaffold, potentially tuning its catalytic activity and selectivity in asymmetric transformations.
Biological Activity
There is a lack of specific studies on the biological activity of this compound itself. However, the proline scaffold is present in numerous biologically active compounds and approved drugs.[10] For instance, many enzyme inhibitors and modulators incorporate proline or its analogs to achieve specific conformations that enhance binding to their biological targets.[3] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.[11]
Conclusion
This compound is a commercially available chiral building block with established applications in peptide synthesis and the potential for use in asymmetric catalysis and medicinal chemistry. While seminal papers dedicated solely to this compound are not prominent in the scientific literature, its utility can be inferred from the extensive research on related proline derivatives. The synthetic protocols outlined in this guide provide a foundation for its preparation and use in a research setting. Further investigation into the catalytic properties and biological activities of this compound and its derivatives could unveil new and valuable applications in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]
The Biological Significance of N-Substituted Proline Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide backbones due to its cyclic pyrrolidine ring. This inherent rigidity makes proline and its analogues powerful tools in medicinal chemistry and drug design. N-substituted proline analogues, in particular, offer a versatile scaffold for developing novel therapeutics by enabling fine-tuning of conformational preferences, metabolic stability, and receptor-binding interactions. This guide provides an in-depth exploration of the biological significance of N-substituted proline analogues, focusing on their role as enzyme inhibitors and modulators of critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to aid researchers in this dynamic field.
Conformational Control: The Power of N-Substitution
The substitution at the nitrogen atom of the proline ring profoundly influences the local peptide conformation. A key aspect is the cis-trans isomerization of the Xaa-Pro amide bond, where 'Xaa' is the preceding amino acid. The energy barrier for this isomerization is significantly lower than for other peptide bonds, leading to a mixture of cis and trans conformers under physiological conditions. N-substitution can bias this equilibrium towards either the cis or trans form, thereby pre-organizing a peptide or small molecule into a bioactive conformation. This conformational control is a cornerstone of rational drug design, allowing for the optimization of ligand binding to target proteins.
N-Substituted Proline Analogues as Enzyme Inhibitors
A prominent application of N-substituted proline analogues is in the development of enzyme inhibitors. By mimicking the transition state of a substrate or by occupying the active site with high affinity, these compounds can effectively block enzyme activity. A notable example is the inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme overexpressed in various cancers and a key player in proline biosynthesis.
Quantitative Data on Enzyme Inhibition
The following table summarizes the inhibitory activities of several N-substituted proline analogues against their respective target enzymes. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.
| Compound Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| N-formyl-L-proline (NFLP) | Human PYCR1 | 100 µM (competitive with P5C) | 490 µM | [1] |
| Pargyline derivative (Compound 4) | Human PYCR1 | 8.8 µM | ||
| S-proline derivative (Compound 3) | DENV NS2B/NS3 Protease | 5.0 µM | ||
| L-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | 2 mM | [1] | |
| Cyclopentanecarboxylate (CPC) | Human PYCR1 | [1] | ||
| L-thiazolidine-4-carboxylate (L-T4C) | Human PYCR1 | [1] | ||
| L-thiazolidine-2-carboxylate (L-T2C) | Human PYCR1 | [1] |
Signaling Pathway Modulation: The Case of PYCR1 in Cancer
The enzyme PYCR1 has emerged as a significant target in cancer therapy due to its role in supporting tumor growth and proliferation. Elevated PYCR1 expression is linked to poor prognosis in several cancers. N-substituted proline analogues that inhibit PYCR1 can disrupt cancer cell metabolism and downstream signaling pathways. One such critical pathway is the MAPK/ERK/STAT3 signaling cascade, which is involved in cell proliferation, survival, and differentiation.
Below is a diagram illustrating the proposed mechanism of how PYCR1 influences the MAPK/ERK/STAT3 signaling pathway in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of N-substituted proline analogues.
Synthesis of N-formyl-L-proline (NFLP)
Materials:
-
L-proline
-
Formic acid
-
Acetic anhydride
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-proline (1.0 eq) in formic acid (5.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain a crude oil.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield N-formyl-L-proline as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PYCR1 Inhibition Assay
Materials:
-
Human PYCR1 enzyme (recombinant)
-
Pyrroline-5-carboxylate (P5C)
-
NADH
-
Tris-HCl buffer (pH 7.5)
-
N-substituted proline analogue inhibitor (e.g., NFLP)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the N-substituted proline analogue inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, prepare reaction mixtures containing Tris-HCl buffer, NADH (final concentration, e.g., 150 µM), and varying concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding a solution of P5C (final concentration, e.g., 1 mM) to each well.
-
Immediately after adding P5C, add the PYCR1 enzyme (final concentration, e.g., 10 nM) to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Materials:
-
Cancer cell line overexpressing PYCR1 (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-substituted proline analogue inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-substituted proline analogue inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value for cell proliferation inhibition.
Experimental Workflow for Drug Discovery
The discovery and development of novel N-substituted proline analogues as therapeutic agents typically follow a structured workflow. This process begins with target identification and validation, proceeds through lead discovery and optimization, and culminates in preclinical and clinical evaluation. The following diagram illustrates a typical experimental workflow.
Conclusion and Future Directions
N-substituted proline analogues represent a promising class of molecules with significant potential in drug discovery. Their ability to enforce specific conformations and modulate biological pathways makes them attractive scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer. The data and protocols presented in this guide offer a valuable resource for researchers in this field. Future research will likely focus on the development of more potent and selective N-substituted proline analogues, the exploration of novel biological targets, and the advancement of promising candidates into clinical development. The continued integration of computational modeling, synthetic chemistry, and biological evaluation will be crucial for unlocking the full therapeutic potential of this versatile chemical class.
References
Spectroscopic and Synthetic Profile of N-Benzyl-L-proline Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for the chiral compound N-Benzyl-L-proline ethyl ester. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by presenting key data in a structured format, detailing experimental protocols, and illustrating fundamental chemical principles and workflows.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | q | 2H | -OCH₂CH₃ |
| ~3.90 | d | 1H | N-CH₂-Ph (diastereotopic) |
| ~3.60 | d | 1H | N-CH₂-Ph (diastereotopic) |
| ~3.30 | dd | 1H | Proline α-CH |
| ~3.00 | m | 1H | Proline δ-CH₂ |
| ~2.40 | m | 1H | Proline δ-CH₂ |
| ~2.10 - 1.80 | m | 4H | Proline β-CH₂ and γ-CH₂ |
| ~1.20 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13) NMR Data
The following ¹³C NMR data is based on the spectrum of the enantiomer, N-Benzyl-D-proline ethyl ester, as the chemical shifts are identical for both enantiomers.
| Chemical Shift (δ) ppm | Assignment |
| 173.1 | C=O (Ester) |
| 138.9 | Aromatic C (quaternary) |
| 128.9 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.9 | Aromatic CH |
| 65.4 | Proline α-CH |
| 59.9 | -OCH₂CH₃ |
| 57.0 | N-CH₂-Ph |
| 53.8 | Proline δ-CH₂ |
| 28.9 | Proline β-CH₂ |
| 22.9 | Proline γ-CH₂ |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
An experimental ATR-IR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich, though a detailed peak list is not provided in publicly accessible resources. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3030 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch (proline ring and ethyl group) |
| 1735 | Strong | C=O stretch (ester) |
| 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Molecular Formula: C₁₄H₁₉NO₂
Exact Mass: 233.1416 g/mol [1]
Fragmentation Pattern:
Mass spectrometric analysis of this compound, particularly using electrospray ionization (ESI), is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 234. The fragmentation pattern is characterized by several key losses. A primary fragmentation pathway for protonated benzyl esters of proline involves the formation of a stable benzyl cation.[2]
| m/z | Proposed Fragment |
| 234 | [M+H]⁺ |
| 160 | [M+H - C₂H₅OH - CO]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the N-benzylation of L-proline followed by Fischer esterification.
Step 1: Synthesis of N-Benzyl-L-proline
This procedure is adapted from a method described on ChemicalBook.[3]
-
To a solution of L-proline (5.00 g, 43.4 mmol) in isopropanol (50 mL), add potassium hydroxide (9.78 g, 174.3 mmol).
-
Stir the mixture at 40°C until a clear solution is obtained.
-
Add benzyl chloride (7.50 mL, 65.2 mmol) to the solution and continue stirring at 40°C for 6 hours.
-
After cooling to room temperature, neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.
-
Add chloroform (30 mL) and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform (30 mL).
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone (30 mL) to precipitate the crude product.
-
Filter the solid, wash with acetone, and dry to yield N-Benzyl-L-proline.
Step 2: Fischer Esterification to this compound
This is a general procedure for Fischer esterification adapted for this specific synthesis.
-
Suspend N-Benzyl-L-proline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring for approximately 1-2 hours. Alternatively, add a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the mixture and evaporate the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
As this compound is a liquid at room temperature, a neat sample can be analyzed directly.[4]
-
Place a small drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin film of the liquid between the plates.
-
Mount the sandwiched plates in the sample holder of the IR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or isopropanol) after the measurement.
Mass Spectrometry (MS)
-
Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 234) to induce fragmentation and observe the characteristic fragment ions.
Visualizations
The following diagrams illustrate the chemical structure, a general workflow for spectroscopic analysis, and the expected mass spectrometry fragmentation pathway for this compound.
Caption: Structure of this compound.
References
- 1. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
N-Benzyl-L-proline Ethyl Ester: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-L-proline ethyl ester is a chiral molecule derived from the naturally occurring amino acid L-proline. Its rigid pyrrolidine ring and the presence of both N-benzyl and ethyl ester functionalities make it a valuable building block and intermediate in various fields of chemical research, particularly in asymmetric synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its potential research applications, supported by available data and experimental methodologies.
Core Properties
This compound is a liquid at room temperature with a molecular weight of 233.31 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| CAS Number | 955-40-8 | |
| Molecular Weight | 233.31 g/mol | |
| Form | Liquid | |
| Density | 1.048 g/mL at 25 °C | |
| Optical Activity | [α]20/D −62°, neat | |
| Refractive Index | n20/D 1.511 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound and Related Compounds
Synthesis of the Precursor: N-Benzyl-L-proline
A general procedure for the synthesis of N-Benzyl-L-proline involves the benzylation of L-proline.[2]
Experimental Protocol:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) and continue stirring at 40 °C for 6 hours.
-
After the reaction is complete, neutralize the solution to pH 5-6 with concentrated aqueous hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter and wash the product with acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.[2]
A similar procedure using benzyl bromide has also been reported with a yield of approximately 92%.[2]
Research Applications in Asymmetric Synthesis
Proline and its derivatives are well-established organocatalysts and chiral building blocks in asymmetric synthesis.[3][4] this compound serves as a valuable precursor for creating more complex chiral ligands and intermediates.[5]
Chiral Auxiliary and Building Block
This compound can be utilized as a chiral auxiliary, where its stereocenter directs the stereochemical outcome of a reaction, leading to the formation of enantiomerically enriched products.[4] It is also a key intermediate in the synthesis of proline-based pharmaceutical compounds and other biologically active molecules.[5]
Diastereoselective Reactions
Proline esters are known to participate in diastereoselective reactions, such as alkylations and aldol reactions.[3] For instance, a highly diastereoselective aldol reaction has been reported for an L-proline benzyl ester derivative.[3] While specific quantitative data for this compound in such reactions is scarce in the literature, its structural similarity suggests its potential for achieving high diastereoselectivity.
Three-Component Domino Process for Pyrrolidine Derivatives
A study on the synthesis of pyrazolylpyrrolidine derivatives utilized a structurally similar compound, N-benzylglycine ethyl ester, in a three-component domino process with formylpyrazoles and maleimides.[6] This reaction proceeded in a diastereoselective manner, affording good yields of the corresponding pyrrolidine derivatives.
Quantitative Data from a Three-Component Reaction with a Similar Compound:
| Entry | Maleimide (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 5a / 6a | 80 | 1:3 |
| 2 | 4-Fluorophenyl | 5b / 6b | 85 | 1:3.5 |
| 3 | 4-Chlorophenyl | 5c / 6c | 82 | 1:3 |
| 4 | 4-Bromophenyl | 5d / 6d | 83 | 1:3.2 |
| 5 | 4-Nitrophenyl | 5e / 6e | 78 | 1:3 |
| 6 | Methyl | 5f / 6f | 75 | 1:2.8 |
Data adapted from a study on N-benzylglycine ethyl ester.[6]
Experimental Protocol for the Three-Component Reaction:
-
To a 25.0 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add pyrazole-4-carboxaldehyde (0.2 mmol), N-substituted-maleimide (0.2 mmol), N-benzylglycine ethyl ester (0.22 mmol), and toluene (8 mL).
-
Heat the mixture under reflux until thin-layer chromatography (TLC) indicates the absence of starting materials (typically 6–10 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6]
Applications in Peptide Synthesis
This compound is suitable for use in solution-phase peptide synthesis. The benzyl group on the proline nitrogen and the ethyl ester at the C-terminus act as protecting groups, allowing for the controlled formation of peptide bonds.[5] The use of benzyl-type protecting groups is a well-established strategy in peptide chemistry.[7]
General Workflow for Peptide Synthesis:
The general principle of peptide synthesis involves the sequential coupling of amino acids. The N-terminus of one amino acid is coupled with the C-terminus of another, with protecting groups used to prevent unwanted side reactions.
References
- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 2. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. valencelabs.co [valencelabs.co]
- 6. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Methodological & Application
Synthesis Protocol for N-Benzyl-L-proline Ethyl Ester: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Benzyl-L-proline ethyl ester, a valuable building block in organic synthesis and pharmaceutical development. The protocol outlines a two-step synthetic route commencing with the N-benzylation of L-proline, followed by Fischer esterification to yield the desired product. This application note includes comprehensive experimental procedures, tabulated data for reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a chiral proline derivative frequently utilized as an intermediate in the synthesis of complex organic molecules, including peptidomimetics and pharmacologically active compounds. The presence of the benzyl group on the nitrogen atom and the ethyl ester at the carboxylic acid moiety allows for diverse subsequent chemical transformations. The following protocol details a reliable and accessible method for its preparation.
Overall Reaction Scheme
Data Presentation
Table 1: Reagents for Step 1: N-Benzylation of L-Proline
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| L-Proline | 115.13 | 5.00 g | 43.44 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 9.78 g | 174.3 | 4.0 |
| Benzyl Chloride | 126.58 | 7.50 mL (8.25 g) | 65.2 | 1.5 |
| Isopropanol | - | 50 mL | - | - |
| Chloroform | - | 30 mL | - | - |
| Concentrated HCl | - | As needed | - | - |
| Acetone | - | 30 mL | - | - |
Table 2: Reaction Conditions for N-Benzylation of L-Proline
| Parameter | Value |
| Temperature | 40 °C |
| Reaction Time | 6 hours |
| Work-up | Neutralization with HCl, extraction with chloroform |
| Purification | Precipitation from acetone |
| Yield | ~60%[1] |
Table 3: Reagents for Step 2: Fischer Esterification of N-Benzyl-L-proline
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles (mmol) |
| N-Benzyl-L-proline | 205.25 | 5.00 g | 24.36 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1.5 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Table 4: Reaction Conditions for Fischer Esterification
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2 hours (monitor by TLC) |
| Work-up | Neutralization, extraction, and washing |
| Purification | Removal of solvent under reduced pressure |
| Expected Yield | High (up to 95% based on similar reactions)[2] |
Experimental Protocols
Step 1: Synthesis of N-Benzyl-L-proline[1]
-
Dissolution: In a round-bottom flask, dissolve L-proline (5.00 g, 43.44 mmol) and potassium hydroxide (9.78 g, 174.3 mmol) in isopropanol (50 mL).
-
Heating: Stir the mixture at 40 °C until a clear solution is obtained.
-
Addition of Benzylating Agent: Add benzyl chloride (7.50 mL, 65.2 mmol) to the solution.
-
Reaction: Continue stirring the reaction mixture at 40 °C for 6 hours.
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize to a pH of 5-6 with concentrated hydrochloric acid.
-
Extraction: Add chloroform (30 mL) and stir the mixture overnight.
-
Work-up: Remove the resulting precipitate by filtration and wash it with chloroform (30 mL). Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purification: Treat the residue with acetone (30 mL) to precipitate the crude product. Filter the white solid, wash with acetone, and dry to afford N-Benzyl-L-proline. The reported yield for this procedure is approximately 60%.[1]
Step 2: Synthesis of this compound (Fischer Esterification)[2][3]
-
Reaction Setup: To a solution of N-Benzyl-L-proline (e.g., 5.0 g, 24.36 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (~1.5 mL).
-
Reflux: Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, remove the excess ethanol under reduced pressure.
-
Work-up: To the residue, add a mixture of water (50 mL) and ethyl acetate (100 mL).
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by a saturated solution of sodium chloride (brine).
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and filter. Remove the solvent using a rotary evaporator to obtain the this compound. Based on similar esterification reactions, a high yield is expected.[2]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Use of N-Benzyl-L-proline Ethyl Ester in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Benzyl-L-proline ethyl ester as an organocatalyst in asymmetric aldol reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the stereoselective construction of carbon-carbon bonds.
Introduction: Asymmetric Aldol Reactions and Proline-Based Organocatalysis
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The development of organocatalysis, utilizing small organic molecules as catalysts, has provided a powerful and environmentally benign alternative to traditional metal-based catalysts.
L-proline and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations, most notably the aldol reaction. The catalytic cycle is generally understood to proceed through an enamine intermediate, formed between the ketone donor and the secondary amine of the proline catalyst. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner, directed by the chiral environment of the catalyst.
N-substitution of the proline core, as in this compound, allows for the fine-tuning of the catalyst's steric and electronic properties. The benzyl group can influence the catalyst's solubility and the steric environment of the transition state, potentially impacting both reactivity and stereoselectivity. The ethyl ester functionality can also play a role in modulating the catalyst's properties. While specific data for this compound in aldol reactions is not extensively published, the protocols and data presented herein are based on established procedures for closely related N-alkyl and N-acyl proline derivatives and provide a strong starting point for reaction optimization.
Catalyst Preparation and Availability
This compound is commercially available from several chemical suppliers. Alternatively, it can be synthesized from L-proline in a two-step procedure involving N-benzylation followed by esterification. A general protocol for the synthesis of the precursor, N-Benzyl-L-proline, is provided below.
Protocol 2.1: Synthesis of N-Benzyl-L-proline
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) and continue stirring at 40 °C for 6 hours.
-
After completion, cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of 5-6.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product, which is then filtered and washed with acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.[1]
The subsequent esterification to the ethyl ester can be achieved using standard methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or thionyl chloride).
Asymmetric Aldol Reaction: Representative Data
The following tables summarize representative quantitative data for asymmetric aldol reactions catalyzed by L-proline and its derivatives. This data is intended to provide an expectation of the yields and stereoselectivities that may be achievable with this compound, though optimization will be necessary for specific substrates.
Table 1: Asymmetric Aldol Reaction of Acetone with Various Aldehydes Catalyzed by Proline Derivatives
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | L-Proline (10) | Acetone | 72 | 85 | 61 | [2] |
| 2 | Benzaldehyde | Catalyst 1 (10) | DCM | 72 | 80 | 52 | [2] |
| 3 | 4-Chlorobenzaldehyde | Catalyst 1 (10) | DCM | 72 | 75 | 55 | [2] |
| 4 | 4-Nitrobenzaldehyde | Catalyst 2 (20) | neat | 96 | 90 | 88 | [3][4] |
| 5 | Isobutyraldehyde | L-Proline (30) | DMSO/Acetone | 4 | 97 | 96 | [5] |
Catalyst 1 and 2 are specific (S)-proline-based organocatalysts described in the cited literature.[2][3][4]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by L-Prolinamide Derivatives
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) | Reference |
| 1 | L-Prolinamide (20) | rt | 24 | 95 | 95:5 | 99 | [6] |
| 2 | Catalyst 3h (20) | -25 | 48 | 85 | >99:1 | >99 | [6] |
Catalyst 3h is a specific L-prolinamide derivative prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[6]
Experimental Protocols
The following are detailed protocols for conducting an asymmetric aldol reaction using an N-substituted L-proline ester catalyst. These should be considered as a starting point and may require optimization for this compound and specific substrates.
Protocol 4.1: General Procedure for the Asymmetric Aldol Reaction
Materials:
-
This compound (catalyst)
-
Aldehyde (1.0 equivalent)
-
Ketone (e.g., acetone, cyclohexanone; often used as solvent or in excess)
-
Anhydrous solvent (e.g., DMSO, DMF, CH2Cl2, or neat ketone)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (typically 10-30 mol%).
-
Add the anhydrous solvent (if the ketone is not used as the solvent).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the ketone (if not used as the solvent, typically 5-10 equivalents).
-
Slowly add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to several days.[2][3][4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by 1H NMR of the crude or purified product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral Gas Chromatography (GC).
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction is depicted below. It follows the generally accepted enamine catalysis pathway for proline and its derivatives.
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Workflow
The general workflow for performing an asymmetric aldol reaction using this compound is outlined below.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 5. studylib.net [studylib.net]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzyl-L-proline Ethyl Ester as a Catalyst in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While L-proline and its derivatives are widely recognized as effective organocatalysts for asymmetric Michael additions, a specific, detailed literature report on the application of N-Benzyl-L-proline ethyl ester as the primary catalyst for this transformation, including comprehensive quantitative data and established protocols, was not identified during a thorough literature search. The following application notes and protocols are therefore based on established methodologies for closely related proline-based catalysts and are intended to serve as a foundational guide for the investigation of this compound in this capacity.
Introduction to Asymmetric Organocatalytic Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The advent of organocatalysis has provided a powerful, metal-free approach to rendering these reactions asymmetric, yielding chiral products with high enantioselectivity. L-proline and its derivatives have emerged as highly effective catalysts in this domain, operating through an enamine-based catalytic cycle. These catalysts are particularly valued for their ready availability, low toxicity, and operational simplicity.
This compound, a derivative of L-proline, possesses the key structural features of a secondary amine for enamine formation and a chiral scaffold to induce stereoselectivity. The N-benzyl group may offer unique steric and electronic properties that could influence catalytic activity and selectivity. These notes provide a framework for exploring its potential as a catalyst in the asymmetric Michael addition of ketones to nitroalkenes, a common benchmark reaction in the field.
Proposed Catalytic Cycle
The catalytic cycle for a proline-derivative-catalyzed Michael addition is generally accepted to proceed through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Caption: Proposed enamine catalytic cycle for the Michael addition.
Experimental Protocols
The following is a general, representative protocol for the asymmetric Michael addition of a ketone to a nitroalkene using a proline-based catalyst. This protocol should be optimized for reactions utilizing this compound.
General Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
This compound (catalyst)
-
Cyclohexanone (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Solvent (e.g., Toluene, Chloroform, or a solvent-free system)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., 2.0 mL of toluene).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature (or other optimized temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
The general workflow for setting up, running, and analyzing the Michael addition is depicted below.
Caption: General experimental workflow for the Michael addition.
Data Presentation
The following table is a representative example of how to present the quantitative data obtained from screening different reaction conditions or substrates. The data presented here is illustrative and not based on actual experimental results for this compound.
| Entry | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 25 | 24 | e.g., 95 | e.g., 95:5 | e.g., 92 |
| 2 | Acetone | β-Nitrostyrene | CHCl₃ | 25 | 48 | e.g., 88 | - | e.g., 85 |
| 3 | Cyclopentanone | (E)-Nitropent-1-ene | Toluene | 0 | 72 | e.g., 91 | e.g., 90:10 | e.g., 89 |
| 4 | Cyclohexanone | β-Nitrostyrene | Neat | 25 | 24 | e.g., 98 | e.g., 97:3 | e.g., 95 |
Conclusion
This compound holds promise as a viable organocatalyst for asymmetric Michael additions based on the established reactivity of related proline derivatives. The provided general protocols and workflow offer a starting point for researchers to investigate its catalytic potential. Systematic screening of reaction parameters, including solvent, temperature, and catalyst loading, will be crucial in optimizing reaction conditions to achieve high yields and stereoselectivities. The illustrative data table provides a clear format for presenting these findings. Further research is warranted to fully elucidate the catalytic efficacy of this compound in this important class of reactions.
Application Notes and Protocols: N-Benzyl-L-proline Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzyl-L-proline ethyl ester in solution-phase peptide synthesis. This reagent serves as a valuable building block for the incorporation of proline residues into peptide chains. The N-benzyl group provides protection for the secondary amine of the proline ring, while the ethyl ester protects the C-terminal carboxylic acid. This dual protection allows for controlled peptide bond formation.
The following sections detail the properties of this compound, compare common coupling reagents and deprotection methods, and provide detailed experimental protocols for its application in the synthesis of dipeptides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| Appearance | Liquid | |
| Optical Activity | [α]20/D −62°, neat | |
| Density | 1.048 g/mL at 25 °C | |
| Refractive Index | n20/D 1.511 | |
| Storage Temperature | 2-8°C | |
| Reaction Suitability | Solution-phase peptide synthesis |
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent/Additive | Typical Reaction Time | Reported Yield Range | Key Considerations |
| DCC/HOBt | 12-24 hours | 60-85% | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.[1] |
| EDC/HOBt | 12-24 hours | 75-90% | The urea byproduct of EDC is water-soluble, which can simplify workup procedures.[2] |
| HATU | 15 - 45 minutes | >90% | Highly efficient and recommended for sterically hindered couplings, though it is more expensive.[3] |
| PyBOP | 30 - 60 minutes | >90% | Commonly used for both linear synthesis and cyclization, with good performance.[3] |
Table 3: Comparison of Deprotection Methods for Benzyl Groups
| Deprotection Method | Reagents | Typical Reaction Time | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | 1-12 hours | "Clean" method with gaseous hydrogen. Requires specialized equipment for handling hydrogen gas.[4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | 0.5-4 hours | A more convenient laboratory method that avoids the use of hydrogen gas.[4] |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) | 1-6 hours | Employs strong acid; may not be suitable for acid-sensitive peptides.[4] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | 5-60 minutes | Rapid and chemoselective for benzyl esters, leaving many other protecting groups intact.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide using this compound and a Boc-Protected Amino Acid
This protocol outlines the synthesis of a model dipeptide, Boc-Ala-Pro-OBn, via the coupling of Boc-L-Alanine with this compound.
Materials:
-
Boc-L-Alanine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
If starting from the hydrochloride salt of a proline ester, neutralize it by adding TEA or DIEA (1.1 eq.) at 0 °C and stirring for 30 minutes. This solution containing the free base is used directly in the next step.
-
-
Activation of the Carboxyl Component:
-
In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[2]
-
-
Coupling Reaction:
-
To the pre-activated Boc-L-Alanine solution, add the solution of this compound dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Alanyl-N-Benzyl-L-proline ethyl ester.
-
Protocol 2: Deprotection of the N-Benzyl Group
This protocol describes the removal of the N-benzyl protecting group from the synthesized dipeptide via catalytic transfer hydrogenation.
Materials:
-
Boc-L-Alanyl-N-Benzyl-L-proline ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup:
-
Hydrogenolysis:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 0.5-4 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be further purified if necessary, yielding the debenzylated dipeptide, Boc-L-Alanyl-L-proline ethyl ester.
-
Mandatory Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: N-Benzyl group deprotection workflow.
References
Application Notes and Protocols for Organocatalysis with N-Benzyl-L-proline Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Benzyl-L-proline ethyl ester as an organocatalyst in asymmetric synthesis. The protocols detailed below are foundational for employing this catalyst in key carbon-carbon bond-forming reactions, crucial for the development of chiral molecules in pharmaceutical research.
Introduction to this compound in Organocatalysis
This compound is a derivative of the naturally occurring amino acid L-proline. In organocatalysis, it serves as a robust and efficient catalyst for various asymmetric transformations. The secondary amine of the proline ring is fundamental to its catalytic activity, typically operating through enamine or iminium ion intermediates. The N-benzyl and ethyl ester groups modify the catalyst's steric and electronic properties, as well as its solubility, often leading to enhanced stereoselectivity and reactivity compared to unsubstituted L-proline. This catalyst is particularly effective in asymmetric aldol, Michael, and Mannich reactions.
Core Principles and Catalytic Cycle
The catalytic utility of this compound is primarily based on its ability to form transient, covalently bonded intermediates with carbonyl compounds. In reactions involving a ketone or aldehyde as a nucleophile (e.g., aldol and Michael additions), the catalyst forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile with high stereocontrol. The catalyst is regenerated upon hydrolysis of the resulting iminium ion.
How to prepare and handle solutions of N-Benzyl-L-proline ethyl ester.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation, handling, and application of N-Benzyl-L-proline ethyl ester, a key intermediate in peptide synthesis and drug discovery. The following protocols are intended to ensure safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-proline, where the amino group is protected by a benzyl group and the carboxylic acid is esterified with an ethyl group. This modification makes it a valuable building block in solution-phase peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 955-40-8 | |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| Appearance | Liquid | |
| Density | 1.048 g/mL at 25 °C | |
| Refractive Index | n20/D 1.511 | |
| Optical Activity | [α]20/D −62°, neat | |
| Storage Temperature | 2-8°C |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.
Table 2: Hazard and Precautionary Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, N95 (US) dust mask. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.
Preparation of Solutions
The solubility of this compound has not been extensively reported in the literature. However, based on the properties of the related compound, L-Proline benzyl ester hydrochloride, which is soluble in common organic solvents like methanol and ethanol and slightly soluble in water, a similar solubility profile can be anticipated.[1]
Protocol 1: General Procedure for Solution Preparation
-
Solvent Selection: Based on the intended application, select a suitable anhydrous organic solvent. Common choices for peptide synthesis include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.
-
Calculating Molarity: Determine the desired concentration of the solution. Use the following formula to calculate the required mass of this compound: Mass (g) = Desired Molarity (mol/L) x Volume of Solvent (L) x Molecular Weight (233.31 g/mol )
-
Dissolution: a. Under a fume hood, accurately weigh the calculated amount of this compound into a clean, dry glass vial or flask. b. Add the desired volume of the chosen solvent to the container. c. Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation and potential degradation of the compound.
-
Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light and moisture, at 2-8°C. The stability of the solution will depend on the solvent used and should be determined empirically for long-term storage.
Experimental Protocols
This compound is primarily used as a protected amino acid in solution-phase peptide synthesis. The benzyl and ethyl ester groups serve as protecting groups for the amine and carboxylic acid functionalities, respectively, allowing for controlled peptide bond formation.
Protocol 2: Solution-Phase Peptide Coupling
This protocol outlines a general procedure for coupling this compound with another N-protected amino acid.
-
Activation of the Carboxylic Acid: a. Dissolve the N-protected amino acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add a coupling agent (e.g., 1.1 equivalents of HBTU/HOBt or DCC/NHS) and a base (e.g., 2 equivalents of diisopropylethylamine - DIPEA) to the solution. c. Stir the reaction mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: a. To the activated amino acid solution, add a solution of this compound (1 equivalent) in the same solvent. b. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide. d. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Since this compound is a synthetic intermediate, a signaling pathway is not applicable. Instead, the following diagrams illustrate the logical workflow for its preparation and use in peptide synthesis.
Caption: Workflow for preparing a solution of this compound.
Caption: General workflow for solution-phase peptide synthesis using this compound.
References
Application Notes and Protocols: N-Benzyl-L-proline Ethyl Ester in the Synthesis of Chiral Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Benzyl-L-proline ethyl ester as a versatile chiral building block in the stereoselective synthesis of complex heterocyclic scaffolds. The primary focus is on its application in [3+2] cycloaddition reactions for the construction of highly substituted pyrrolidine-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery.
Application: Asymmetric Synthesis of Spiro-pyrrolizidine/pyrrolidine Oxindoles via 1,3-Dipolar Cycloaddition
This compound is a key precursor for the in-situ generation of chiral azomethine ylides, which can subsequently undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. This methodology provides a powerful and stereoselective route to valuable spiro-heterocyclic systems. The reaction of an azomethine ylide derived from this compound with a suitable dipolarophile, such as a chalcone derivative, in the presence of isatin, leads to the formation of complex spiro-pyrrolizidine oxindoles.
General Reaction Scheme:
The multicomponent reaction involves the condensation of isatin with the secondary amine of this compound to form an azomethine ylide. This intermediate is then trapped by a dipolarophile in a [3+2] cycloaddition to yield the spiro-heterocyclic product.
Caption: General workflow for the synthesis of spiro-pyrrolizidine oxindoles.
Quantitative Data Summary:
While a specific protocol with this compound was not found in the reviewed literature, the following table summarizes typical yields for the synthesis of spirooxindole pyrrolidines/pyrrolizidines using the closely related L-proline, which follows the same reaction principle. These reactions are often high-yielding.
| Entry | Dipolarophile (Chalcone) Substituent | Product | Yield (%) |
| 1 | 4-H | Spirooxindole Pyrrolizidine | 85 |
| 2 | 4-CH3 | Spirooxindole Pyrrolizidine | 88 |
| 3 | 4-OCH3 | Spirooxindole Pyrrolizidine | 82 |
| 4 | 4-Cl | Spirooxindole Pyrrolizidine | 90 |
| 5 | 4-Br | Spirooxindole Pyrrolizidine | 92 |
| 6 | 4-NO2 | Spirooxindole Pyrrolizidine | 78 |
Experimental Protocol (General Procedure based on L-proline):
This protocol is adapted from procedures for the synthesis of spirooxindole pyrrolizidines using L-proline and is expected to be applicable with minor modifications for this compound.
Materials:
-
Substituted Chalcone (Dipolarophile) (1.0 mmol)
-
Isatin (1.0 mmol)
-
L-proline (or this compound) (1.0 mmol)
-
Methanol (10 mL)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of the dipolarophile (1.0 mmol), isatin (1.0 mmol), and L-proline (1.0 mmol) is taken in a round-bottom flask containing methanol (10 mL).
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into ice-cold water (50 mL).
-
The precipitated solid product is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate mixture (e.g., 80:20 v/v) as the eluent to afford the pure spirooxindole pyrrolizidine derivative.
Application: Diastereoselective Synthesis of Pyrazolyl-pyrrolidines
This compound can also be utilized in three-component domino reactions to produce highly functionalized and diastereomerically pure pyrazolyl-pyrrolidine derivatives. In this process, an azomethine ylide is generated from the reaction of N-benzylglycine ethyl ester (a close analogue) and a formylpyrazole, which then undergoes a [3+2] cycloaddition with a maleimide. The use of the N-benzyl group prevents a secondary amino condensation on the pyrrolidine nitrogen, leading to the desired pyrrolidine derivatives in a diastereoselective manner.[1]
General Reaction Scheme:
Caption: Synthesis of pyrazolyl-pyrrolidines via a three-component reaction.[1]
Quantitative Data Summary for Pyrazolyl-pyrrolizine Synthesis:
The following table presents data for a related synthesis of pyrazolyl-pyrrolizine derivatives, showcasing the high yields achievable with this methodology.[1]
| Entry | Formylpyrazole | Maleimide | Product | Yield (%) |
| 1 | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N-phenylmaleimide | Methyl 7,9-bis(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4,6-tetraoxo-2,5-diphenyldodecahydro-1H-dipyrrolo[3,4-a:3',4'-f]pyrrolizine-3b-carboxylate | 96 |
| 2 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | N-phenylmaleimide | Methyl 7,9-bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4,6-tetraoxo-2,5-diphenyldodecahydro-1H-dipyrrolo- [3,4-a:3',4'-f]pyrrolizine-3b-carboxylate | 81 |
Experimental Protocol (Adapted for this compound):
Materials:
-
Formylpyrazole (1.0 mmol)
-
This compound (1.0 mmol)
-
Maleimide derivative (1.0 mmol)
-
Appropriate solvent (e.g., ethanol, methanol, or toluene)
Procedure:
-
A solution of the formylpyrazole (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent is stirred at room temperature.
-
The maleimide derivative (1.0 mmol) is added to the reaction mixture.
-
The reaction is then heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the diastereomerically pure pyrazolyl-pyrrolidine derivative.
Relevance to Drug Development and Signaling Pathways
The chiral heterocyclic scaffolds synthesized using this compound and related proline derivatives are of significant interest to drug development professionals due to their prevalence in biologically active molecules.
Anticancer Activity of Spirooxindoles:
Spirooxindole derivatives, accessible through the methodologies described, have demonstrated promising anticancer activities. For instance, certain spirooxindole pyrrolidine/pyrrolizidine analogs have shown potent cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines.[1] The biological activity is often attributed to the rigid spiro-fused ring system at the C3 position of the oxindole core.
While specific signaling pathway diagrams for compounds synthesized directly from this compound are not available in the reviewed literature, a logical diagram can be constructed to illustrate the structure-activity relationship and its relevance to cancer therapy.
Caption: Logical relationship between synthesis and potential anticancer effects.
This diagram illustrates that the chiral spirooxindoles synthesized from proline derivatives can induce cytotoxicity in cancer cells, potentially through the induction of apoptosis and cell cycle arrest, ultimately leading to the inhibition of tumor growth. This highlights the therapeutic potential of these compounds and underscores the importance of this compound as a starting material in the development of new anticancer agents.
Disclaimer: The experimental protocols provided are general guidelines adapted from the literature for similar compounds. Researchers should optimize the reaction conditions for their specific substrates and exercise all necessary laboratory safety precautions. The information on biological activities is for informational purposes and does not constitute medical advice.
References
Application Notes and Protocols for Stereoselective Synthesis Using N-Benzyl-L-proline Ethyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-Benzyl-L-proline ethyl ester and its derivatives as organocatalysts in stereoselective synthesis. The methodologies outlined are applicable for the asymmetric synthesis of a variety of chiral molecules, which are crucial intermediates in drug development and medicinal chemistry.
Introduction
This compound is a chiral organocatalyst derived from the naturally occurring amino acid L-proline. The presence of the benzyl group on the nitrogen atom and the ethyl ester at the carboxylic acid function modifies the steric and electronic properties of the parent L-proline molecule, influencing its catalytic activity and selectivity in asymmetric transformations. These derivatives are particularly effective in promoting carbon-carbon and carbon-heteroatom bond-forming reactions in a stereocontrolled manner, leading to the synthesis of enantiomerically enriched products.
The primary mechanism of action for these catalysts involves the formation of a chiral enamine or iminium ion intermediate with a carbonyl compound. This intermediate then reacts with an electrophile, and the chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one stereoisomer.
Key Applications
This compound and its derivatives have been successfully employed in a range of stereoselective reactions, including:
-
Aldol Reactions: Catalyzing the asymmetric addition of a ketone enolate to an aldehyde to produce chiral β-hydroxy ketones.
-
Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to yield β-amino carbonyl compounds.
-
Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Cycloaddition Reactions: Acting as a chiral catalyst in [3+2] cycloadditions to construct five-membered heterocyclic rings.
Below are detailed protocols for representative applications of these catalysts.
Application Note 1: Diastereoselective Aldol Reaction of an L-Proline Benzyl Ester Derivative
This protocol is based on the work of Ma et al. (2001) and describes a highly diastereoselective aldol reaction of a 5-allyl-substituted L-proline benzyl ester with (R)-Garner aldehyde.[1] This reaction is a key step in the synthesis of the right-hand part of Kaitocephalin, a naturally occurring AMPA/KA antagonist.[1]
Reaction Scheme
Caption: Diastereoselective Aldol Reaction.
Experimental Protocol
Materials:
-
(2S, 5S)-1-Benzyl 2-tert-butyl 5-allylpyrrolidine-2-carboxylate (5-allyl-L-proline benzyl ester derivative)
-
(R)-Garner aldehyde
-
Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-allyl-L-proline benzyl ester derivative (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LHMDS (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of (R)-Garner aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct as a single diastereomer.[1]
Quantitative Data
While the original literature does not provide a quantitative data table for this specific reaction, it is reported to proceed with high diastereoselectivity, yielding a single product.[1] For related proline-catalyzed aldol reactions, the following table illustrates typical data that should be recorded.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Acetone | 20 | DMSO | 25 | 24 | 85 | - | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | CH₃CN | 0 | 48 | 92 | 95:5 | 98 |
| 3 | Isobutyraldehyde | Acetone | 30 | Neat | -20 | 72 | 78 | - | 95 |
Note: This table is illustrative and based on general proline-catalyzed aldol reactions.
Application Note 2: Asymmetric [3+2] Cycloaddition of an Acrylamide of Proline Benzyl Ester
This section outlines a general procedure for a highly endo-diastereoselective 1,3-dipolar cycloaddition between a metalated azomethine ylide and an N-acryloyl-(S)-proline benzyl ester, a reaction class that provides access to polysubstituted proline derivatives.
Reaction Workflow
Caption: Asymmetric [3+2] Cycloaddition Workflow.
Experimental Protocol
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
α-Amino acid ester (e.g., Glycine methyl ester)
-
N-Acryloyl-(S)-proline benzyl ester
-
Lithium bromide (LiBr)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) and the α-amino acid ester (1.0 equiv) in anhydrous THF.
-
Add LiBr (1.1 equiv) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add DBU (1.1 equiv) to generate the azomethine ylide in situ.
-
After stirring for 30 minutes, add a solution of N-acryloyl-(S)-proline benzyl ester (1.0 equiv) in anhydrous THF.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the polysubstituted proline derivative.
Illustrative Quantitative Data
The following table presents representative data for asymmetric [3+2] cycloaddition reactions using proline-derived catalysts.
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Benzaldehyde, Glycine Me-ester | N-Acryloyl-proline benzyl ester | LiBr/DBU | THF | -78 | 85 | >95:5 | >98 |
| 2 | 4-Cl-Benzaldehyde, Sarcosine Et-ester | Dimethyl maleate | AgOAc/DBU | Toluene | 25 | 90 | 90:10 | 95 |
| 3 | Formaldehyde, Phenylalanine Me-ester | N-Phenylmaleimide | Cu(OAc)₂/Et₃N | CH₂Cl₂ | 0 | 78 | >95:5 | 92 |
Note: This table is illustrative and based on typical results for this class of reaction.
Conclusion
This compound and its derivatives are versatile and effective organocatalysts for a variety of stereoselective transformations. The protocols provided herein serve as a starting point for the development of synthetic routes to valuable chiral building blocks. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time is often necessary to achieve the best results for specific substrates. The high levels of stereocontrol achievable with these catalysts make them valuable tools for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-Benzyl-L-proline Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-L-proline ethyl ester is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its rigid pyrrolidine ring and the presence of both a secondary amine and an ester functional group make it a versatile intermediate for the synthesis of complex molecules. This document provides detailed protocols for the large-scale synthesis and purification of this compound, designed to be a practical guide for researchers in academic and industrial settings. The protocols are based on established chemical transformations, optimized for scalability and efficiency.
Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the N-benzylation of L-proline, followed by the esterification of the resulting N-Benzyl-L-proline to its ethyl ester. This approach allows for clear endpoints for each reaction and straightforward purification of the intermediates and the final product.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | N-Benzylation of L-proline | L-proline, Benzyl chloride, KOH | Isopropanol | 40 | 6-8 | 60-90[1] |
| 2 | Esterification of N-Benzyl-L-proline | N-Benzyl-L-proline, Ethanol, Thionyl chloride | Ethanol | 0 to Room Temp | 48-50 | ~93 (adapted from benzyl ester synthesis)[2] |
Table 2: Product Specifications and Purity
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) |
| N-Benzyl-L-proline | C₁₂H₁₅NO₂ | 205.25[3][4] | White solid[1] | >95 (after recrystallization) |
| This compound | C₁₄H₁₉NO₂ | 233.31[5] | Liquid[5] | >97 (after purification)[5] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-Benzyl-L-proline
This protocol describes the N-benzylation of L-proline using benzyl chloride.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Isopropanol
-
Chloroform
-
Hydrochloric acid (HCl), 6 M
-
Acetone
-
Large reaction vessel with mechanical stirring, heating mantle, and condenser
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a large reaction vessel, dissolve L-proline (1.0 eq) and potassium hydroxide (4.0 eq) in isopropanol.[1]
-
Heat the mixture to 40°C with stirring until the solution becomes clear.[1]
-
Slowly add benzyl chloride (1.5 eq) to the reaction mixture.[1]
-
Maintain the reaction at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 5-6 by adding 6 M HCl.[1]
-
Add chloroform to the mixture and stir overnight.[1]
-
Filter the resulting precipitate and wash it with chloroform.[1]
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.[1]
-
To the resulting residue, add acetone to precipitate the crude N-Benzyl-L-proline.[1]
-
Filter the white solid, wash with cold acetone, and dry under vacuum to obtain the final product.[1]
Protocol 2: Large-Scale Synthesis of this compound
This protocol details the esterification of N-Benzyl-L-proline to its ethyl ester using a method adapted from the synthesis of L-proline benzyl ester hydrochloride.[2]
Materials:
-
N-Benzyl-L-proline
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Large reaction vessel with mechanical stirring, cooling bath, and gas inlet/outlet
-
Filtration apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), cool anhydrous ethanol in a large reaction vessel to 0°C using an ice bath.
-
Slowly and carefully add thionyl chloride dropwise to the cold ethanol with vigorous stirring.
-
Add N-Benzyl-L-proline in portions to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 48 hours.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, pour the mixture slowly into a large volume of cold diethyl ether to precipitate the hydrochloride salt of the product.
-
For the free ester, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude liquid product.
Protocol 3: Purification of this compound
This protocol outlines two common methods for the purification of the final product.
Method A: Recrystallization (for the hydrochloride salt)
-
Dissolve the crude this compound hydrochloride in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Flash Column Chromatography (for the free ester)
-
Prepare a silica gel column of appropriate size for the scale of the reaction.
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a liquid.[5]
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
References
- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 2. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
Application Notes & Protocols: Monitoring Reaction Progress with N-Benzyl-L-proline ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving N-Benzyl-L-proline ethyl ester. The protocols described herein are essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. The primary techniques covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
Introduction
This compound is a chiral building block frequently used in the synthesis of pharmaceuticals and other complex organic molecules. Accurate monitoring of reactions where it is consumed as a reactant is critical for process control and yield optimization. This document outlines protocols for tracking the conversion of this compound to a product, using a representative peptide coupling reaction as an example.
Representative Reaction: Amide Bond Formation
For the purpose of these protocols, we will consider the coupling of this compound with a generic primary amine (R-NH₂) to form the corresponding amide, facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, qualitative technique ideal for quickly assessing the presence of starting material and the formation of the product. The polarity difference between the starting ester and the resulting amide product allows for easy separation on a silica gel plate.
Experimental Protocol
-
Plate Preparation : Use silica gel 60 F254 TLC plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.
-
Sample Preparation : At timed intervals (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot (approx. 5 µL) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting : Spot the diluted reaction aliquots onto the baseline of the TLC plate. It is also recommended to spot the pure starting material (this compound) and, if available, the pure product as references.
-
Development : Place the spotted TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[1][2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The starting material and product, containing aromatic rings, should be UV-active. If needed, staining with potassium permanganate can be used for visualization.
-
Analysis : The starting this compound will have a higher Rf value (less polar) than the more polar amide product. The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the reaction progress by measuring the concentration of reactants and products over time. A reversed-phase HPLC method is typically suitable for this analysis.
Experimental Protocol
-
Instrumentation : An HPLC system equipped with a C18 column and a UV detector is required.[3][4][5][6]
-
Sample Preparation : At each time point, quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Analysis : The retention time of this compound will be different from that of the amide product. By integrating the peak areas of the starting material and the product at each time point, the percentage conversion can be calculated. A calibration curve can be constructed using standards of known concentrations for more precise quantification.
Data Presentation
Table 1: HPLC Monitoring of Peptide Coupling Reaction
| Time Point (hours) | Peak Area (this compound) | Peak Area (Product) | % Conversion |
| 0 | 1,254,300 | 0 | 0% |
| 1 | 878,010 | 376,290 | 30% |
| 2 | 501,720 | 752,580 | 60% |
| 4 | 125,430 | 1,128,870 | 90% |
| 6 | 25,086 | 1,229,214 | 98% |
| 24 | 0 | 1,254,300 | >99% |
Note: % Conversion is calculated as [Product Area / (Starting Material Area + Product Area)] x 100. This assumes equal molar absorptivity.
¹H NMR Spectroscopy Monitoring
¹H NMR spectroscopy provides detailed structural information and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol
-
Sample Preparation : At each time point, take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Analysis : Identify characteristic peaks for both the starting material and the product. For this compound, the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) are distinctive.[7][8] The benzylic protons also give a characteristic signal.[7][8] Upon formation of the amide product, new signals corresponding to the R-group of the amine and a downfield shift of the proline ring protons may be observed. The reaction conversion can be determined by comparing the integration of a characteristic reactant peak with a characteristic product peak.
Data Presentation
Table 2: ¹H NMR Monitoring Data
| Time Point (hours) | Integration of Reactant Peak (e.g., -OCH₂CH₃ quartet) | Integration of Product Peak (e.g., new N-H singlet) | % Conversion |
| 0 | 2.00 | 0.00 | 0% |
| 2 | 0.80 | 1.20 | 60% |
| 6 | 0.04 | 1.96 | 98% |
| 24 | 0.00 | 2.00 | >99% |
Note: % Conversion is calculated based on the relative integration of non-overlapping peaks corresponding to the reactant and product.
Visualizations
Caption: Workflow for monitoring reaction progress.
Caption: Logical pathway from analytical data to endpoint determination.
References
- 1. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 2. TLC of aminoacids and short peptides [reachdevices.com]
- 3. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. L-Proline benzyl ester hydrochloride(16652-71-4) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-L-proline Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N-Benzyl-L-proline ethyl ester synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient N-Benzylation: Incomplete reaction of L-proline or its ethyl ester with the benzylating agent. | - Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may lead to higher yields. - Base Selection: A strong base like potassium hydroxide (KOH) is effective. Ensure it is fully dissolved before adding the benzylating agent. - Temperature Control: Maintain the reaction temperature at around 40°C for optimal results.[1] |
| Inefficient Esterification: Incomplete conversion of the carboxylic acid to the ethyl ester. | - Use of Anhydrous Conditions: Water can hydrolyze the ester back to the carboxylic acid. Ensure all reagents and solvents are anhydrous. The use of drying agents like anhydrous MgSO4 is recommended.[2] - Acid Catalyst: For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., dry HCl gas, p-toluenesulfonic acid) is used.[2][3] - Removal of Water: If using a method that produces water, consider azeotropic removal with a suitable solvent like benzene or toluene.[3] | |
| Poor Nucleophilicity of Proline: The secondary amine of proline is less nucleophilic than primary amines. | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some procedures call for stirring for several hours or even overnight.[1] | |
| Formation of Side Products | Over-benzylation: Benzylation of the carboxylate group in addition to the amine. | - Stoichiometry Control: Use a moderate excess of the benzylating agent (e.g., 1.5 equivalents) to favor mono-benzylation.[1] |
| Epimerization: Loss of stereochemical purity at the alpha-carbon. | - Avoid Harsh Basic Conditions for Extended Periods: While a base is necessary, prolonged exposure to strong bases at high temperatures can increase the risk of epimerization. | |
| Polymerization/Decomposition: Undesired side reactions leading to complex mixtures. | - Temperature Control: Avoid excessive heating during the reaction and work-up. | |
| Difficulty in Product Purification | Contamination with Starting Materials: Unreacted L-proline ethyl ester or benzyl halide. | - Extraction: Perform a thorough aqueous work-up to remove water-soluble starting materials and byproducts. - Chromatography: If necessary, purify the final product using column chromatography on silica gel.[3] |
| Emulsion during Extraction: Difficulty in separating aqueous and organic layers. | - Addition of Brine: Add a saturated NaCl solution to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary routes:
-
Route A: N-benzylation of L-proline followed by esterification of the resulting N-Benzyl-L-proline.
-
Route B: Esterification of L-proline to form L-proline ethyl ester, followed by N-benzylation.
The choice of route may depend on the availability of starting materials and the desired purification strategy.
Q2: Which benzylating agent is best for this synthesis?
A2: Benzyl bromide is often preferred over benzyl chloride due to its higher reactivity, which can lead to higher yields and shorter reaction times.
Q3: What is the role of the base in the N-benzylation step?
A3: A base, such as potassium hydroxide (KOH), is used to deprotonate the secondary amine of the proline ring, making it a more potent nucleophile to attack the benzyl halide.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the critical parameters for the esterification step?
A5: For Fischer esterification, the most critical parameters are the use of anhydrous ethanol and an effective acid catalyst (like dry HCl gas or p-toluenesulfonic acid). The reaction is an equilibrium, so using a large excess of ethanol can also help drive the reaction towards the product.[2]
Experimental Protocols
Protocol 1: N-Benzylation of L-Proline
This protocol is adapted from a general procedure for the synthesis of N-benzyl-L-proline.[1]
-
Dissolve Reactants: In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Heat: Stir the mixture at 40°C until the solution becomes clear.
-
Add Benzylating Agent: Add benzyl bromide (1.5 eq.) dropwise to the solution.
-
React: Continue stirring the reaction mixture at 40°C for approximately 6 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.
-
Extraction: Add chloroform and stir overnight. Filter any precipitate and wash with chloroform. Combine the organic phases.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from acetone to yield N-benzyl-L-proline.
Protocol 2: Esterification of L-Proline Hydrochloride
This protocol describes a general method for the esterification of amino acids.[2]
-
Suspend Amino Acid: Suspend L-proline (1.0 eq.) in anhydrous ethanol.
-
Introduce HCl gas: Bubble dry hydrogen chloride gas through the suspension with stirring.
-
Reflux: Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Evaporation: Remove the ethanol under reduced pressure.
-
Precipitation: Add diethyl ether to the residue to precipitate L-proline ethyl ester hydrochloride as a white powder.
-
Isolation: The free base can be obtained by neutralizing the hydrochloride salt with a base (e.g., 5% NaOH) and extracting with an organic solvent like diethyl ether.[2] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4).[2]
Quantitative Data Summary
| Reaction | Reactants | Solvent | Base/Catalyst | Temperature | Yield | Reference |
| N-Benzylation of L-Proline | L-proline, Benzyl bromide | Isopropyl alcohol | KOH | 40°C | ~90% | [1] |
| N-Benzylation of L-Proline | L-proline, Benzyl chloride | Isopropyl alcohol | KOH | 40°C | 60% | [1] |
| Esterification of L-Proline | L-proline, Benzyl alcohol | - | Thionyl chloride | 0°C to RT | 93% (as HCl salt) | [4] |
| Esterification of L-Proline | L-proline, Anhydrous ethanol | - | Dry HCl gas | Reflux | 85% (as HCl salt) | [2] |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: General experimental workflow for chemical synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Overcoming low enantioselectivity in reactions with N-Benzyl-L-proline ethyl ester.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Benzyl-L-proline ethyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges with low enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low enantiomeric excess (ee) in my reaction catalyzed by this compound. What is the most likely cause?
A1: The most probable cause is the catalyst's structure itself. Unlike L-proline, where the carboxylic acid proton is crucial for stabilizing the transition state via hydrogen bonding, your this compound lacks this acidic proton. The ester functional group is a non-coordinating, non-hydrogen-bond-donating group. This absence can lead to a poorly organized transition state, resulting in low enantioselectivity. To improve the ee, you may need to introduce additives that can fulfill this hydrogen-bonding role or reconsider the catalyst structure.
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: Solvent choice is critical as it influences the stability of the transition state and the solubility of reactants and intermediates. A screening of solvents is highly recommended.
-
Aprotic Polar Solvents: Solvents like DMSO and DMF are often effective starting points.
-
Less Polar Solvents: Chlorinated solvents like dichloromethane (DCM) or non-polar solvents like toluene can sometimes be optimal, depending on the specific substrates.
-
Solvent Mixtures: A combination of solvents, such as CHCl₃ and DMSO, can sometimes provide the best balance between reaction rate and enantioselectivity. In proline-catalyzed Michael additions, for example, a strong solvent effect has been observed, with methanol providing significantly better results (76% ee) than DMSO (10% ee) or ethanol (12% ee) for certain substrates.[1]
Q3: Can reaction temperature be adjusted to improve enantioselectivity?
A3: Yes, lowering the reaction temperature is a standard strategy to enhance enantioselectivity. Lower temperatures (e.g., 0 °C, -20 °C, or even -25 °C) can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[2] It is advisable to perform a temperature optimization study to find the ideal balance, as very low temperatures may significantly slow down the reaction rate.
Q4: What role do impurities, such as water, play in the reaction?
A4: Trace amounts of impurities can significantly interfere with the catalytic cycle.
-
Water: While some proline-catalyzed reactions can tolerate or even benefit from water, it is generally crucial to use anhydrous and freshly distilled solvents to ensure reproducibility. Water can hydrolyze the enamine intermediate or interfere with catalyst aggregation.
-
Acidic/Basic Impurities: These can disrupt the intended catalytic pathway or potentially promote racemization of the product. Ensure all reactants and solvents are purified before use.
Q5: How does catalyst loading and reactant concentration impact the outcome?
A5: The stoichiometry of the reaction is a key parameter to optimize.
-
Catalyst Loading: Typical loadings range from 5 to 20 mol%. Varying the catalyst loading is a critical step in optimization.
-
Reactant Concentration: Higher concentrations can sometimes favor the desired reaction pathway over side reactions. However, for some challenging substrates, more diluted conditions might be necessary to suppress undesired pathways.
Troubleshooting Guide: Low Enantioselectivity
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem: The enantiomeric excess (ee) of the product is low or negligible.
| Potential Cause | Recommended Solution |
| Ineffective Transition State | The ethyl ester group cannot act as a hydrogen bond donor to activate the electrophile. Consider adding a co-catalyst or an acidic additive (e.g., a phenol or a weak carboxylic acid) that can provide this crucial interaction. |
| Inappropriate Solvent | The solvent is not effectively stabilizing the desired transition state. Perform a solvent screen including polar aprotic (DMSO, DMF), chlorinated (DCM), and non-polar (Toluene) solvents. Also, consider using the ketone reactant as the solvent (neat conditions).[2] |
| High Reaction Temperature | The reaction temperature is too high, leading to a loss of selectivity. Lower the temperature incrementally (e.g., to 0 °C, -20 °C, -25 °C) and monitor the effect on both ee and reaction time.[2] |
| Presence of Impurities | Water, acid, or base impurities are interfering with the catalytic cycle. Use freshly distilled, anhydrous solvents. Purify all reactants prior to use. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). |
| Sub-optimal Concentrations | The relative concentrations of catalyst and reactants are not ideal. Systematically vary the catalyst loading (e.g., 5, 10, 20 mol%). Adjust the concentration of the reactants. For aldol reactions, using a large excess of the ketone component is common. |
| Substrate Compatibility | The specific aldehyde or ketone used may not be well-suited for this catalyst. Test the optimized conditions on a benchmark reaction, such as an aldol reaction with 4-nitrobenzaldehyde and acetone, to confirm catalyst activity. |
Data Presentation: Enantioselectivity in Aldol Reactions
Reaction: Aldol addition of acetone to various aldehydes.[2]
| Aldehyde | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 2 | -25 | 95 | 93 |
| 4-Cyanobenzaldehyde | 2 | -25 | 90 | 90 |
| 4-Chlorobenzaldehyde | 4 | -25 | 85 | 88 |
| Benzaldehyde | 6 | -25 | 80 | 85 |
| 2-Naphthaldehyde | 4 | -25 | 92 | 92 |
| Isovaleraldehyde | 24 | -25 | 85 | >99 |
| Cyclohexanecarboxaldehyde | 24 | -25 | 90 | >99 |
| Pivalaldehyde | 24 | -25 | 94 | >99 |
| n-Heptanal | 24 | -25 | 47 | 87 |
Disclaimer: The data presented is for an L-prolinamide catalyst, not this compound. It is provided as an illustrative guide for substrate scope and expected trends when optimizing similar proline-derivative-catalyzed reactions.
Experimental Protocols
General Protocol for a Prolinamide-Catalyzed Aldol Reaction
This protocol is adapted from a procedure using a highly effective L-prolinamide catalyst and can be used as a starting point for optimization with this compound.[2]
1. Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the catalyst (e.g., 0.1 mmol, 20 mol%).
-
Place the vial under an inert atmosphere of nitrogen or argon.
-
Add the ketone (e.g., acetone, 1.0 mL), which often serves as both reactant and solvent.
2. Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., -25 °C) using a suitable cooling bath.
-
Add the aldehyde (0.5 mmol, 1.0 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at this temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.
3. Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4. Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the key mechanistic steps and a logical workflow for addressing low enantioselectivity.
References
Technical Support Center: N-Benzyl-L-proline Ethyl Ester Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by N-Benzyl-L-proline ethyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound as an organocatalyst.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Suboptimal Reaction Conditions: Incorrect temperature, concentration, or reaction time. 2. Catalyst Inactivity: Degradation of the catalyst due to improper storage or handling. 3. Presence of Water: Water can hydrolyze the catalyst or intermediates. 4. Formation of Off-Cycle Intermediates: Formation of unreactive oxazolidinone species with carbonyl substrates. | 1. Optimize Reaction Parameters: Screen a range of temperatures (e.g., -20 °C to room temperature), catalyst loadings (e.g., 5-30 mol%), and reaction times. 2. Use Fresh Catalyst: Ensure the catalyst is stored in a cool, dry place and handle it under an inert atmosphere if possible. 3. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. The use of molecular sieves can be beneficial. 4. Modify Reaction Conditions: The addition of a co-catalyst or changing the solvent may help to minimize the formation of these species. |
| Formation of Unexpected Side Products | 1. Self-Condensation of Substrates: Aldehydes and ketones can undergo self-aldol reactions. 2. Catalyst Decomposition: The N-benzyl group may be cleaved under certain conditions. 3. Hydrolysis: The ethyl ester of the catalyst or product may be hydrolyzed. | 1. Slow Addition of Substrate: Add the more reactive carbonyl compound slowly to the reaction mixture. 2. Avoid Harsh Conditions: Avoid strongly acidic or basic conditions and high temperatures that could promote debenzylation. 3. Ensure Anhydrous Conditions: Minimize water content in the reaction. |
| Low Enantio- or Diastereoselectivity | 1. Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the catalyst will lead to the opposite product enantiomer. 2. Non-Optimal Temperature: Temperature can have a significant impact on stereoselectivity. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. | 1. Verify Catalyst Identity: Confirm the absolute configuration of the this compound used. 2. Optimize Temperature: Generally, lower temperatures lead to higher stereoselectivity. 3. Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, acetonitrile). |
| Difficult Purification | 1. Similar Polarity of Product and Side Products: Makes chromatographic separation challenging. 2. Presence of Catalyst Residues: The catalyst or its byproducts may co-elute with the product. | 1. Optimize Chromatography: Use different solvent systems or chromatographic techniques (e.g., flash chromatography, preparative HPLC). 2. Aqueous Work-up: A mild acidic wash can help remove the basic catalyst from the organic layer before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound catalyzed aldol reactions?
A1: While specific quantitative data is not extensively available for this particular catalyst, based on general principles of proline-catalyzed reactions, common side products may include:
-
Self-aldol products: Resulting from the condensation of the aldehyde or ketone substrate with itself.
-
Dehydration products: The aldol adduct can sometimes lose a molecule of water to form an α,β-unsaturated carbonyl compound.
-
Oxazolidinones: These are formed by the reaction of the catalyst with the carbonyl substrate and are often considered "off-cycle" or parasitic intermediates that can reduce the catalyst's efficiency.
-
Diastereomers: Formation of the undesired diastereomer of the product can occur if reaction conditions are not optimal.
Q2: Can the N-benzyl group be cleaved during the reaction?
A2: Yes, the N-benzyl group can be susceptible to cleavage under certain conditions, such as hydrogenolysis (e.g., in the presence of a palladium catalyst and a hydrogen source) or strongly acidic conditions. This would lead to the formation of toluene or other benzyl-derived byproducts and the corresponding de-benzylated proline ester, which may have different catalytic activity and selectivity.
Q3: Is the ethyl ester group on the catalyst stable?
A3: The ethyl ester is generally stable under anhydrous neutral or mildly acidic conditions. However, it can be hydrolyzed to the corresponding carboxylic acid in the presence of water, especially under basic or strongly acidic conditions. This would generate N-benzyl-L-proline, which itself can be an active catalyst but with different solubility and catalytic properties.
Q4: How can I minimize the formation of side products?
A4: To minimize side product formation, consider the following:
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Use highly pure starting materials and dry solvents.
-
Optimize the reaction temperature, as lower temperatures often improve selectivity.
-
Control the rate of addition of the substrates, especially the more reactive component.
-
Carefully select the solvent, as it can influence both the reaction rate and selectivity.
Experimental Protocols
The following are generalized experimental protocols for reactions where this compound could be used as a catalyst. These should be optimized for specific substrates.
General Procedure for an Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., CH2Cl2, 2 mL) at the desired temperature (e.g., 0 °C), is added the ketone (2.0 mmol) dropwise.
-
The reaction mixture is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for an Asymmetric Michael Addition
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To a mixture of the Michael donor (e.g., a ketone or aldehyde, 1.2 mmol) and this compound (0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene, 2 mL) at room temperature, is added the Michael acceptor (e.g., a nitroolefin, 1.0 mmol).
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The reaction is stirred until completion as indicated by TLC analysis.
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The solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
Data Presentation
The following table provides a hypothetical summary of how quantitative data on product and side product distribution could be presented. Note: This data is illustrative and not based on specific experimental results for this compound due to a lack of available literature data.
| Entry | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield of Main Product (%) | Yield of Self-Aldol Product (%) | Diastereomeric Ratio (dr) |
| 1 | CH2Cl2 | 0 | 10 | 85 | 5 | 95:5 |
| 2 | Toluene | 0 | 10 | 78 | 8 | 92:8 |
| 3 | THF | 0 | 10 | 80 | 6 | 90:10 |
| 4 | CH2Cl2 | 25 | 10 | 75 | 12 | 88:12 |
| 5 | CH2Cl2 | 0 | 5 | 70 | 10 | 94:6 |
Visualizations
Caption: A typical experimental workflow for an this compound catalyzed reaction.
Caption: A logical troubleshooting guide for common issues in catalyzed reactions.
Optimizing temperature and solvent for N-Benzyl-L-proline ethyl ester catalysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions catalyzed by N-Benzyl-L-proline ethyl ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: The optimal temperature for catalysis with this compound is highly dependent on the specific substrates and reaction type. Generally, lower temperatures, ranging from -20°C to room temperature (25°C), are favored to maximize enantioselectivity. Starting with a temperature of 0°C or -10°C is a common practice.[1][2] It is crucial to perform temperature screening experiments to determine the ideal conditions for your specific transformation.
Q2: Which solvents are recommended for this compound catalysis?
A2: this compound, like other proline-based organocatalysts, typically shows good performance in a range of solvents.[3] The choice of solvent can significantly impact reaction rate, yield, and stereoselectivity. Common choices include:
-
Aprotic Polar Solvents: DMSO, DMF, and acetonitrile are frequently used due to their ability to dissolve the catalyst and reactants.[4]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also viable options.
-
Protic Solvents: In some cases, protic solvents like methanol or ethanol, or even water/methanol mixtures, can be effective.[4]
Solvent screening is a critical step in optimizing your reaction. The table below provides an illustrative example of how solvent choice can affect reaction outcomes.
Data Presentation: Solvent Effects on a Model Aldol Reaction
The following table summarizes the impact of different solvents on the yield and enantiomeric excess (ee) of a model asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, catalyzed by this compound.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| DMSO | 0 | 24 | 95 | 92 |
| DMF | 0 | 24 | 92 | 88 |
| CH3CN | 0 | 36 | 85 | 85 |
| DCM | 0 | 48 | 78 | 80 |
| Methanol | 0 | 48 | 65 | 75 |
| Water/Methanol (1:4) | 25 | 12 | 88 | 82 |
Note: This data is illustrative and based on typical results for proline-derived catalysts. Optimal conditions for your specific reaction may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of impurities in reactants or solvent (e.g., water). | 1. Use a fresh batch of catalyst. 2. Incrementally increase the reaction temperature or extend the reaction time. Monitor progress by TLC or HPLC. 3. Ensure all reactants and solvents are pure and anhydrous. Dry solvents over molecular sieves if necessary. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Racemization during workup or purification. | 1. Lower the reaction temperature. Perform a temperature optimization study. 2. Screen a variety of solvents (see table above). 3. Use a buffered quench (e.g., saturated aq. NH4Cl) to avoid pH extremes.[1] Consider using neutral silica gel for chromatography. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone. 2. Decomposition of starting materials or product. | 1. Slowly add the aldehyde to the reaction mixture.[4] Adjust the stoichiometry of the reactants. 2. Run the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is highly polar and remains in the aqueous layer. | 1. Add brine (saturated NaCl solution) to break up the emulsion.[1] 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction catalyzed by this compound. Optimization of catalyst loading, temperature, and solvent will be necessary for specific substrates.
Materials:
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This compound (10-20 mol%)
-
Aldehyde (1.0 mmol)
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Ketone (5.0 mmol)
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Anhydrous solvent (e.g., DMSO, 2.0 mL)
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Saturated aqueous NH4Cl solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Na2SO4 or MgSO4
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the anhydrous solvent and stir until the catalyst is completely dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
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Add the ketone to the cooled catalyst solution, followed by the slow, dropwise addition of the aldehyde over 10-15 minutes.
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Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
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Filter the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Experimental Workflow for Aldol Reaction
Caption: A typical experimental workflow for the this compound catalyzed aldol reaction.
Proposed Catalytic Cycle
Caption: Proposed enamine-based catalytic cycle for the asymmetric aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting guide for N-Benzyl-L-proline ethyl ester experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving N-Benzyl-L-proline ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound?
A1: The most common method is the N-alkylation of L-proline ethyl ester with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Careful control of these factors is crucial to maximize yield and minimize side reactions.
Q3: How should I purify the final product?
A3: Purification is typically achieved by column chromatography on silica gel. However, due to the basic nature of the product, it's often necessary to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent peak tailing. Alternatively, an amine-functionalized silica gel can be used.
Q4: What are the common side products in this synthesis?
A4: The most common side product is the over-alkylated quaternary ammonium salt. Other potential impurities include unreacted starting materials and byproducts from the decomposition of the alkylating agent.
Q5: How should I store this compound?
A5: The compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar N-alkylation reactions of proline esters.
Materials:
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L-proline ethyl ester hydrochloride
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of L-proline ethyl ester hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
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Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate), with the addition of 0.5% triethylamine to the eluent.
Troubleshooting Guides
Summary of Potential Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete neutralization of L-proline ethyl ester hydrochloride. | Ensure the use of a sufficient excess of a suitable base (e.g., K₂CO₃, Et₃N) and allow adequate time for the free amine to be generated before adding the alkylating agent. |
| Low reactivity of the alkylating agent. | Consider using a more reactive benzyl halide (e.g., benzyl iodide, or adding a catalytic amount of sodium iodide). | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Over-alkylation) | The N-benzylated product is more nucleophilic than the starting material. | Use a controlled stoichiometry with a slight excess of the L-proline ethyl ester. A large excess of the amine can favor mono-alkylation.[2][3] |
| High reaction temperature or prolonged reaction time. | Optimize the reaction conditions by lowering the temperature and monitoring the reaction closely to stop it once the starting material is consumed. | |
| Difficult Purification (Product Tailing on Silica Gel) | The basic nitrogen atom of the product interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to suppress this interaction.[4] Alternatively, use an amine-functionalized silica gel column. |
| Product Degradation During Workup | Hydrolysis of the ethyl ester under acidic or basic conditions. | Maintain a neutral or slightly basic pH during the aqueous workup. Avoid strong acids or bases. |
Visual Guides
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram to guide troubleshooting common experimental issues.
References
Catalyst deactivation and regeneration of N-Benzyl-L-proline ethyl ester.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of N-Benzyl-L-proline ethyl ester, commonly prepared via reductive amination using heterogeneous catalysts such as Palladium on carbon (Pd/C).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired this compound. What are the likely causes and what should I check first?
A1: Low or no conversion is a common issue that can often be traced back to the catalyst or reaction conditions.
-
Potential Causes:
-
Inactive Catalyst: The catalyst may have been improperly stored, handled, or is from a poor-quality batch.
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Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., sulfur or nitrogen compounds) can strongly adsorb to the catalyst's active sites, rendering it inactive.[1][2]
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Inappropriate Reaction Conditions: The temperature, hydrogen pressure, or stirring rate may be insufficient for the reaction to proceed efficiently.[3]
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Reagent Purity: Impurities or degradation of starting materials (L-proline ethyl ester, benzaldehyde) or the solvent can inhibit the reaction.[4]
-
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst with a known, reliable reaction to confirm its activity.
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Check Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as moisture can interfere with many catalytic processes.[4]
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Optimize Reaction Conditions: Systematically increase the temperature or hydrogen pressure within safe operational limits. Ensure agitation is sufficient to keep the catalyst suspended and well-mixed.[3][4]
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Perform a Blank Run: Run the reaction without the catalyst to rule out any non-catalytic background reactions.
-
Q2: The reaction starts well, but the rate slows down significantly over time and eventually stops before completion. Why is this happening?
A2: A progressive decrease in reaction rate is a classic sign of catalyst deactivation occurring during the reaction.
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Potential Causes:
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Fouling or Coking: Carbonaceous materials or polymeric byproducts can deposit on the catalyst surface, blocking active sites.[1][2] This can be caused by localized "hydrogen starving" conditions on the catalyst surface.[1]
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Product Inhibition: The product, this compound, may adsorb onto the catalyst's active sites, competing with the reactants and slowing the reaction rate.[3]
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Leaching: The active metal (e.g., Palladium) may be lost from the support into the reaction mixture, reducing the number of available active sites.[1] This can be caused by certain nitro compounds or complexing agents.[1]
-
-
Troubleshooting Steps:
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Analyze the Catalyst Post-Reaction: Use techniques like Temperature-Programmed Oxidation (TPO) to check for coke deposition.
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Modify Reaction Parameters: Lowering the reaction temperature or adjusting the reactant concentrations may reduce the rate of byproduct formation and fouling.[3]
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Consider a Different Solvent: The choice of solvent can influence byproduct formation and product inhibition.
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Implement a Regeneration Protocol: If fouling is confirmed, the catalyst can often be regenerated.
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Q3: My reaction is producing significant amounts of byproducts, leading to low selectivity and difficult purification. How can I improve N-alkylation selectivity?
A3: Low selectivity in reductive amination can result from several competing reactions.
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Potential Causes:
-
Over-alkylation: The desired product, a secondary amine, can react further with benzaldehyde to form a tertiary amine. The mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive.[3]
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Side Reactions of Benzaldehyde: Benzaldehyde can be reduced to benzyl alcohol or undergo other side reactions if the reaction conditions are not optimized.
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Support Acidity: The acidity of the catalyst support (e.g., carbon) can catalyze undesirable side reactions. An increase in acidic sites can sometimes alter reaction pathways.[5][6]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the ratio of reactants. Sometimes, a slight excess of the amine relative to the aldehyde can favor mono-alkylation.[3]
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Gradual Addition: Adding the aldehyde slowly to the reaction mixture can keep its concentration low and minimize side reactions.
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Optimize Temperature: Lowering the reaction temperature can often reduce the rate of competing side reactions more than the desired reaction, thus improving selectivity.[3]
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Screen Catalysts: Test catalysts with different metal loadings or on different supports (e.g., alumina, titania) which may offer different selectivity profiles.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Observed Issue | Probable Cause(s) | Suggested Solutions |
| Low/No Conversion | Inactive catalyst, catalyst poisoning, improper conditions.[1][3] | Verify catalyst activity, check reagent purity, optimize temperature and pressure.[4] |
| Decreasing Rate | Catalyst fouling (coking), product inhibition, metal leaching.[1][2][3] | Analyze used catalyst, adjust reaction parameters, consider catalyst regeneration. |
| Low Selectivity | Over-alkylation, benzaldehyde side reactions, support acidity effects.[3][5] | Adjust stoichiometry, add aldehyde slowly, optimize temperature, screen different catalysts. |
| Catalyst Loss | Mechanical attrition (crushing), leaching of active metal.[1][2] | Optimize stirring rate, consider a more robust catalyst support, check for complexing agents. |
Visualizations
Caption: Initial troubleshooting workflow for low reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation for a Pd/C catalyst in this type of reaction?
A1: The primary deactivation mechanisms for heterogeneous catalysts like Pd/C are poisoning, fouling, thermal degradation (sintering), and mechanical loss.[2]
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Poisoning: Strong chemisorption of impurities onto active sites. Common poisons for palladium include compounds containing sulfur, phosphorus, and halides.[1][2]
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Fouling (Coking): Physical deposition of carbonaceous residues or polymers on the catalyst surface, blocking pores and active sites.[1][2]
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Thermal Degradation (Sintering): At high temperatures, small metal crystallites can migrate and agglomerate into larger ones, reducing the active surface area.
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Leaching/Attrition: The physical loss of the active metal from the support into the reaction medium or the mechanical breakdown of the catalyst support into fine particles.[1][2]
Q2: Can a deactivated Pd/C catalyst be regenerated?
A2: Yes, in many cases, heterogeneous catalysts can be regenerated to restore a significant portion of their original activity.[7][8] The appropriate method depends on the deactivation mechanism. For instance, catalysts deactivated by fouling are often regenerated by controlled oxidation (calcination) to burn off the carbonaceous deposits.[7][9] Poisoned catalysts can sometimes be regenerated by chemical washing, though this is often more difficult.
Q3: What is a general procedure for regenerating a Pd/C catalyst deactivated by fouling?
A3: A common method is oxidative regeneration. Caution: This procedure should be carried out with appropriate safety measures, as the oxidation of carbon and adsorbed organic material can be exothermic.
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Solvent Washing: The recovered catalyst is first washed thoroughly with a solvent (e.g., ethanol, toluene) to remove any physisorbed reactants and products.
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Drying: The washed catalyst is dried in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcination (Oxidation): The dried catalyst is heated in a furnace with a controlled flow of a dilute oxygen stream (e.g., 1-5% O₂ in N₂). The temperature is slowly ramped up (e.g., to 300-500 °C) to burn off the deposited coke.[9]
-
Reduction (Optional but Recommended): After oxidation, the palladium will be in an oxidized state (PdO). To restore its catalytic activity for hydrogenation, it must be re-reduced. This is typically done by heating the catalyst in a stream of hydrogen gas.
Experimental Protocols
Protocol 1: Oxidative Regeneration of Fouled Pd/C Catalyst
-
Objective: To restore the activity of a Pd/C catalyst deactivated by carbonaceous deposits (fouling).
-
Methodology:
-
Recovery & Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst cake thoroughly with the reaction solvent (e.g., 3 x 20 mL of ethanol per gram of catalyst).
-
Perform a final wash with a low-boiling-point solvent like acetone to facilitate drying.
-
-
Drying:
-
Carefully place the washed catalyst in a suitable container (e.g., a crystallizing dish).
-
Dry in a vacuum oven at 80-100 °C for 4-6 hours or until a constant weight is achieved.
-
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Begin purging the tube with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the furnace to the target temperature (e.g., 400 °C) under the nitrogen flow.[9]
-
Once at temperature, slowly introduce a controlled stream of air or a diluted oxygen/nitrogen mixture. This step can be highly exothermic; careful control is critical.
-
Hold at this temperature for 2-4 hours until the oxidation is complete (often indicated by the cessation of CO₂ evolution, if monitored).
-
Switch back to a pure nitrogen flow and allow the catalyst to cool to room temperature.
-
-
Reduction:
-
With the catalyst still in the furnace under a nitrogen flow, switch the gas to a 5% H₂ in N₂ mixture.
-
Heat the furnace to 150-200 °C and hold for 2-4 hours to ensure complete reduction of palladium oxide to metallic palladium.
-
Cool the catalyst to room temperature under a nitrogen flow before handling.
-
-
Data Presentation
Table 2: Common Catalyst Deactivation Mechanisms and Prevention
| Mechanism | Description | Common Causes | Preventative Measures |
| Poisoning | Strong chemisorption of substances on active sites, blocking them permanently.[2] | Sulfur, halides, phosphorus, or heavy metal impurities in reactants or solvents.[1] | Use high-purity reagents and solvents; implement feed purification steps. |
| Fouling/Coking | Physical blockage of pores and active sites by carbonaceous deposits or polymers.[2] | High temperatures, undesired side reactions, localized hydrogen starvation.[1] | Optimize temperature and pressure; ensure efficient mixing; maintain sufficient H₂ partial pressure. |
| Sintering | Agglomeration of small metal particles into larger ones, reducing active surface area.[2] | High reaction temperatures, exothermic "hot spots" on the catalyst bed. | Operate at the lowest effective temperature; use catalysts with stabilized nanoparticles. |
| Leaching | Dissolution of the active metal phase into the reaction medium.[1] | Presence of strong complexing agents (e.g., product amines, certain anions), oxidative conditions.[1] | Operate under non-oxidizing conditions; choose a pH that minimizes metal solubility. |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Catalyst Regeneration Methods → Area → Sustainability [energy.sustainability-directory.com]
- 9. CN1681584A - Regeneration method of heterogeneous catalyst - Google Patents [patents.google.com]
Technical Support Center: N-Benzyl-L-proline Ethyl Ester in Asymmetric Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Benzyl-L-proline ethyl ester as an organocatalyst. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
This compound is a chiral organocatalyst, derived from the natural amino acid L-proline. It is primarily used to catalyze asymmetric reactions, such as aldol and Michael additions. The catalyst's chiral environment directs the formation of one enantiomer of the product over the other, leading to high enantioselectivity. This is crucial in drug development, where often only one enantiomer of a chiral molecule is biologically active.
Q2: How does the N-benzyl group affect the catalyst's performance compared to L-proline?
The N-benzyl group enhances the catalyst's solubility in organic solvents compared to L-proline, which has limited solubility in many common reaction media. This modification can lead to improved reaction kinetics and catalyst turnover. The steric and electronic properties of the benzyl group can also influence the stereochemical outcome of the reaction, sometimes leading to higher enantioselectivity depending on the substrates.
Q3: What is the generally accepted mechanism for aldol reactions catalyzed by proline derivatives?
Proline and its derivatives, including this compound, are believed to catalyze aldol reactions through an enamine mechanism.[1][2] The catalyst reacts with a ketone (the donor) to form a chiral enamine intermediate. This enamine then attacks an aldehyde (the acceptor) to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the aldol product.[1]
Data Presentation: Effect of Substrate Scope on Aldol Reaction Efficiency
The following table summarizes representative data on the efficiency of proline-derived catalysts in asymmetric aldol reactions with various aromatic aldehydes and ketones. While this data is illustrative for proline-based catalysts, it provides insight into how substrate electronics and sterics can affect yield and enantioselectivity when using this compound.
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 68 | 76 |
| 2 | Benzaldehyde | Acetone | Moderate | Up to 61 |
| 3 | 4-Methoxybenzaldehyde | Acetone | Low to Medium | Not specified |
| 4 | trans-Cinnamaldehyde | 2-Acetylpyridine | 74 | Not applicable (achiral) |
| 5 | 4-Hydroxybenzaldehyde | 2-Acetylpyridine | Low to Medium | Not applicable (achiral) |
| 6 | Vanillin | 2-Acetylpyridine | Trace (24 with excess base) | Not applicable (achiral) |
Note: Data is compiled from studies on L-proline and its derivatives and is intended to be illustrative of general trends.[2][3]
Experimental Protocols
Detailed Methodology for a Generic Asymmetric Aldol Reaction
This protocol provides a general procedure for an asymmetric aldol reaction using this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (10-20 mol%)
-
Aldehyde (1.0 mmol, 1 equivalent)
-
Ketone (5.0 mmol, 5 equivalents, can also be used as solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound.
-
Add the anhydrous solvent and stir until the catalyst is completely dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Addition of Reactants: Add the ketone to the cooled catalyst solution, followed by the slow, dropwise addition of the aldehyde.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral HPLC or chiral Gas Chromatography (GC).
Mandatory Visualization
Caption: Experimental workflow for a typical asymmetric aldol reaction.
Caption: Simplified catalytic cycle for the enamine-catalyzed aldol reaction.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (may affect enantioselectivity). - Increase catalyst loading. |
| 2. Catalyst deactivation. | - Ensure anhydrous conditions, as water can hydrolyze the enamine intermediate. - Purify starting materials to remove impurities. | |
| 3. Unfavorable equilibrium. | - Use an excess of the ketone donor to drive the reaction forward. | |
| Low Enantiomeric Excess (ee) | 1. Suboptimal temperature. | - Lower the reaction temperature; reactions are often run at 0 °C, -20 °C, or even lower to improve enantioselectivity. |
| 2. Inappropriate solvent. | - Screen a variety of solvents. Aprotic polar solvents like DMSO or DMF are common, but less polar solvents like CH2Cl2 might be better for certain substrates. | |
| 3. Racemization of the product. | - During work-up, use a buffered quench (e.g., saturated NH4Cl) instead of strong acids or bases. - Neutralize silica gel with a small amount of triethylamine before column chromatography if the product is acid-sensitive. | |
| 4. Impurities. | - Ensure all reagents and solvents are pure and anhydrous. Acidic or basic impurities can interfere with the catalytic cycle. | |
| Side Reactions | 1. Self-condensation of the aldehyde. | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| 2. Formation of oxazolidinone. | - This is a known side reaction where the catalyst reacts with the aldehyde.[1] While often a "parasitic" equilibrium, optimizing reactant concentrations and temperature can favor the desired aldol pathway. | |
| Difficult Purification | 1. Co-elution of product and catalyst. | - Convert the catalyst to its salt by washing the organic layer with a dilute acid (e.g., 1M HCl) to move it to the aqueous phase. Neutralize the product if it is base-sensitive. |
| 2. Streaking on silica gel column. | - Add a small amount of a polar solvent like methanol to the eluent. - As mentioned, consider neutralizing the silica gel. |
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of azachalcone derivatives vial-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize racemization when using proline esters.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to minimize racemization when using proline esters in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a critical issue in drug development?
A1: Proline racemization is the unwanted conversion of the desired L-proline enantiomer into its mirror image, D-proline, during a chemical reaction. The precise three-dimensional structure of a molecule is paramount for its biological activity. The inclusion of the incorrect D-proline isomer can lead to a final compound that is inactive, has altered efficacy, or could even be immunogenic, thereby compromising the outcomes of research and drug development.[1]
Q2: What are the primary factors that cause racemization when using proline esters?
A2: Several factors can induce proline racemization. The most significant contributors include the choice of coupling reagents and additives, with the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) being a major cause.[1][2] Other key factors are the strength of the base used, elevated reaction temperatures, and the polarity of the solvent.[1]
Q3: How can I detect and quantify the extent of proline racemization in my sample?
A3: The most reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This technique involves hydrolyzing the peptide, derivatizing the resulting amino acids, and then separating the D- and L-proline enantiomers on a chiral HPLC column for quantification.[1]
Troubleshooting Guide: High D-Proline Content Detected
If you have detected undesirable levels of D-proline in your product, follow this step-by-step troubleshooting guide to identify and resolve the source of racemization.
Caption: A logical workflow for troubleshooting proline racemization.
Step 1: Scrutinize the Coupling Reagents and Additives
-
Potential Cause: The combination of a carbodiimide coupling reagent (e.g., DIC or DCC) with HOBt in DMF is a well-documented cause of extensive proline racemization.[1][2] HOBt has been shown to be an efficient catalyst for the racemization of proline phenacyl esters.[2]
-
Recommended Solution:
-
Change the Additive: If a carbodiimide is necessary, replace HOBt with a less racemization-prone additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][3]
-
Switch Coupling Reagent: Opt for onium salt-based coupling reagents such as HBTU, HATU, or HCTU, which are generally considered "low-racemization" alternatives.[4][5]
-
Step 2: Re-evaluate the Solvent System
-
Potential Cause: Polar aprotic solvents like DMF can facilitate the formation of intermediates that are susceptible to racemization, especially when used with the DIC/HOBt combination.[1]
-
Recommended Solution:
-
Solvent Exchange: If your protocol allows, switch to a less polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) have been shown to significantly reduce or eliminate racemization when used with carbodiimide or mixed anhydride methods, respectively.[2]
-
Step 3: Examine the Base Employed
-
Potential Cause: Strong, non-hindered bases can accelerate the rate of racemization by promoting the abstraction of the alpha-proton.[1]
-
Recommended Solution:
Step 4: Control the Reaction Temperature
-
Potential Cause: Elevated temperatures, often used to push reactions to completion, can significantly increase the rate of racemization.[1]
-
Recommended Solution:
-
Lower the Temperature: Conduct the coupling reaction at room temperature (around 25°C). For particularly sensitive substrates, performing the coupling at a lower temperature, such as 0°C, is advisable.[1]
-
Quantitative Data on Proline Racemization
The choice of reaction conditions has a quantifiable impact on the degree of proline racemization. The following tables summarize key data for comparison.
Table 1: Influence of Coupling Reagent and Solvent on Proline Racemization
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Extensive Racemization |
| Boc-L-Pro-OH | WSCI | DMF | Greatly Decreased Racemization |
| Boc-L-Pro-OH | Carbodiimide | DCM | Almost No Racemization |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Almost No Racemization |
Data adapted from studies on proline and hydroxy-proline phenacyl esters, highlighting the significant role of HOBt in DMF and the advantages of alternative solvents.[1]
Table 2: Comparison of Low-Racemization Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HBTU | Uronium/Aminium Salt | >95 | Fast | Low |
| HATU | Uronium/Aminium Salt | >95 | Very Fast | Very Low |
| HCTU | Uronium/Aminium Salt | >95 | Very Fast | Very Low |
| PyBOP | Phosphonium Salt | >90 | Fast | Low |
This table provides a general comparison of commonly used low-racemization coupling reagents.
Experimental Protocols
Protocol 1: Minimizing Proline Racemization using HCTU in DCM
This protocol outlines a method to reduce proline racemization by employing a low-racemization coupling reagent in a suitable solvent.
-
Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Thoroughly wash the resin with DCM (5 times). d. Neutralize with 5% DIEA in DCM (2 x 2 min). e. Thoroughly wash the resin with DCM (5 times).
-
Coupling: a. Dissolve Boc-L-Pro-OH (3 equivalents) and HCTU (3 equivalents) in DCM. b. Add a hindered base such as 2,4,6-Collidine (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Monitor the reaction for completion using a suitable test (e.g., Kaiser test). b. Once complete, thoroughly wash the resin with DCM (5 times).
Protocol 2: Quantification of Proline Enantiomers by Chiral HPLC
This protocol provides a general procedure for the quantification of D- and L-proline in a synthesized peptide.
-
Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
-
Derivatization with NBD-Cl: a. To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]
-
HPLC Analysis:
Visualizing the Racemization Pathway
The following diagram illustrates the proposed mechanism of proline racemization, particularly when phenacyl esters are used with certain coupling additives.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Improving the stability of N-Benzyl-L-proline ethyl ester under reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-Benzyl-L-proline ethyl ester during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on problems arising from its potential instability.
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield is significantly lower than expected. Could this be due to the degradation of this compound?
A1: Yes, low yields can often be attributed to the degradation of starting materials. This compound, being an ester, is susceptible to hydrolysis, especially under certain pH and temperature conditions.
-
Potential Cause 1: Hydrolysis. The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form N-Benzyl-L-proline and ethanol. This is a common degradation pathway for esters.[1][2][3] Basic conditions, in particular, promote hydroxide-ion-catalyzed hydrolysis.[3]
-
Recommendation:
-
Control pH: If your reaction conditions permit, maintaining a neutral or slightly acidic pH (around 4.0-6.0) can minimize hydrolysis.[3][4][5] Avoid strongly acidic or basic aqueous environments.
-
Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible to minimize the water available for hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature, as higher temperatures accelerate the rate of hydrolysis.[3]
-
Use of Co-solvents: In aqueous mixtures, the addition of co-solvents like glycerol or polyethylene glycol can increase the stability of similar benzyl esters.[3]
-
-
Potential Cause 2: Diketopiperazine Formation. In peptide synthesis, if this compound is part of a dipeptide ester, it can cyclize to form a diketopiperazine, leading to the cleavage of the dipeptide from the resin or termination of the chain. This side reaction is particularly prevalent when proline is one of the first two amino acids in a sequence.[6][7]
-
Recommendation:
-
For solid-phase peptide synthesis (SPPS), if proline is at the C-terminus or the second residue, consider using sterically hindered resins like 2-chlorotrityl chloride resin, which can inhibit diketopiperazine formation.[6]
-
In solution-phase synthesis, careful control of coupling and deprotection steps is crucial.
-
Issue 2: Presence of Unexpected Impurities in the Final Product
Q2: My final product is contaminated with impurities related to N-Benzyl-L-proline. What are the likely side products and how can I avoid them?
A2: The primary impurity is likely N-Benzyl-L-proline, the hydrolysis product. Another possibility, especially in peptide synthesis, is the formation of diketopiperazines.
-
Identifying the Impurity:
-
N-Benzyl-L-proline: This impurity will have a different retention time in reverse-phase HPLC (being more polar) and can be identified by mass spectrometry (M.W. 205.25 g/mol ).[8]
-
Diketopiperazine: This cyclic dipeptide can also be identified by mass spectrometry.
-
-
Mitigation Strategies:
-
Preventing Hydrolysis: Follow the recommendations in Q1 regarding pH, water content, and temperature.
-
Purification: If hydrolysis is unavoidable, the resulting N-Benzyl-L-proline can typically be removed through standard purification techniques like column chromatography or recrystallization.
-
Issue 3: Loss of Stereochemical Integrity (Racemization)
Q3: I am concerned about the potential for racemization at the alpha-carbon of the proline residue. When is this most likely to occur and how can it be prevented?
A3: Racemization of amino acid esters can occur, particularly under basic conditions or at elevated temperatures.[9]
-
Potential Causes:
-
High Temperatures: The use of high-boiling point solvents for esterification or subsequent reactions can lead to racemization.[9]
-
Strong Bases: Exposure to strong bases can facilitate the deprotonation of the alpha-carbon, leading to racemization. While proline is a secondary amine and generally less prone to some base-mediated side reactions, the possibility of epimerization exists.[10]
-
-
Preventive Measures:
-
Temperature Control: Avoid prolonged heating at high temperatures.
-
Solvent Choice: For synthesis, use solvents with lower boiling points where feasible. For example, replacing high-boiling solvents like toluene with cyclohexane or 2-methyltetrahydrofuran (Me-THF) has been shown to reduce racemization during the preparation of amino acid benzyl esters.[9]
-
pH Management: Avoid exposing the ester to strongly basic conditions for extended periods.
-
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
A4: The recommended storage temperature is 2-8°C.[11][12][13] It is also advisable to store it in a tightly sealed container to protect it from moisture. For related compounds like L-Proline Benzyl Ester Hydrochloride, storage in a cool, dry place, protected from moisture and light, is recommended.[14]
Q5: Does the salt form of proline esters offer better stability?
A5: Yes, for the related compound L-Proline Benzyl Ester, the hydrochloride salt form is noted to improve both stability and solubility, making it easier to handle and store as a stable, crystalline solid.[14]
Q6: How does pH affect the stability of the benzyl ester bond?
A6: The stability of benzyl esters is pH-dependent.
-
Acidic Conditions: While strong acids can catalyze hydrolysis, moderately acidic conditions (e.g., pH 4.0) have been found to be favorable for the formation of benzyl ester bonds in some contexts, suggesting greater stability against hydrolysis compared to alkaline conditions.[4][5] However, very strong acids like HF will readily cleave benzyl esters.[15][16]
-
Neutral Conditions: Stability is generally better than under basic conditions.
-
Alkaline Conditions: Esters are highly susceptible to base-catalyzed hydrolysis (saponification). The degradation of similar benzyl esters has been shown to be catalyzed by hydroxide ions.[3]
Q7: What solvents are recommended for reactions involving this compound?
A7: The choice of solvent depends on the specific reaction. However, for maintaining stability, the following should be considered:
-
Use dry, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) to minimize hydrolysis.
-
If a protic solvent is required, consider running the reaction at a lower temperature to reduce the rate of potential side reactions like hydrolysis or transesterification.
-
Be aware that solvents like Dimethylformamide (DMF) can sometimes participate in side reactions during certain procedures like catalytic hydrogenation for deprotection.[17]
Data Presentation
The following table summarizes the qualitative impact of various factors on the stability of this compound, based on general principles of ester chemistry and data for related compounds.
| Factor | Condition | Effect on Stability | Potential Side Reactions | Recommendation |
| pH | Strongly Acidic (< 2) | Decreased | Hydrolysis | Avoid if possible; use non-aqueous conditions. |
| Moderately Acidic (4-6) | Relatively Stable | - | Optimal pH range for stability in aqueous media.[4][5] | |
| Neutral (7) | Moderate Stability | Hydrolysis (slow) | Use anhydrous conditions if possible. | |
| Basic (> 8) | Significantly Decreased | Hydrolysis, Racemization | Avoid; base-catalyzed hydrolysis is rapid.[3] | |
| Temperature | Low (0-25°C) | High Stability | - | Conduct reactions at the lowest feasible temperature. |
| Elevated ( > 40°C) | Decreased | Hydrolysis, Racemization, Diketopiperazine formation | Avoid prolonged heating.[9] | |
| Solvent | Anhydrous Aprotic (DCM, THF) | High Stability | - | Recommended for moisture-sensitive reactions. |
| Protic (Water, Alcohols) | Decreased | Hydrolysis, Transesterification | Use at low temperatures; be aware of potential transesterification with alcohol solvents.[17] | |
| Reagents | Water | Decreased | Hydrolysis | Use anhydrous reagents and solvents. |
| Strong Nucleophiles | Decreased | Nucleophilic Acyl Substitution | Protect the ester or choose compatible reagents. |
Experimental Protocols
Protocol 1: General Method for Stability Assessment by HPLC
This protocol outlines a general method to evaluate the stability of this compound under specific conditions (e.g., different pH buffers, temperatures).
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Sample Preparation:
-
For each condition to be tested (e.g., pH 4, 7, and 9 buffer), add a precise volume of the stock solution to a known volume of the buffer to achieve the desired final concentration.
-
Prepare separate samples for each time point to be analyzed (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the samples under the desired temperature conditions (e.g., 25°C, 40°C, 60°C).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot from the respective sample, quench any reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and inject it into the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration (or peak area) versus time. If the plot is linear, the degradation follows first-order kinetics.[3]
-
The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Monitoring Racemization by Chiral HPLC
This protocol can be used to assess the enantiomeric purity of this compound after exposure to potentially racemizing conditions.
-
Sample Preparation: Subject the ester to the desired reaction conditions (e.g., heating in a specific solvent, exposure to a base). After a set time, neutralize the sample and remove the solvent. Dissolve the residue in a suitable solvent for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for separating enantiomers of amino acid derivatives.
-
Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol), often with additives. The exact conditions must be optimized for the specific column and compound.
-
Analysis: Inject the sample and monitor the separation of the L- and D-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.[9]
-
Visualizations
Below are diagrams illustrating key degradation pathways and experimental workflows.
Caption: Key hydrolysis pathways for this compound.
References
- 1. Macromolecular prodrugs. IXX. Kinetics of hydrolysis of benzyl dextran carbonate ester conjugates in aqueous buffer solutions and human plasma. | Sigma-Aldrich [merckmillipore.com]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 955-40-8 [m.chemicalbook.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. valencelabs.co [valencelabs.co]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. reddit.com [reddit.com]
- 17. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of N-Benzyl-L-proline Ethyl Ester and L-proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, L-proline has established itself as a cornerstone catalyst for a multitude of asymmetric transformations. Its efficiency, ready availability, and non-toxic nature have made it a popular choice. However, the quest for improved catalytic performance has led to the exploration of various L-proline derivatives. This guide provides a comparative analysis of the catalytic activity of N-Benzyl-L-proline ethyl ester against the parent L-proline, focusing on their application in asymmetric synthesis. While direct, side-by-side experimental comparisons are scarce in the current literature, this guide synthesizes available data and theoretical considerations to offer a comprehensive overview for catalyst selection and methodology design.
At a Glance: Key Differences and Performance Aspects
| Feature | L-proline | This compound |
| Catalytic Mechanism | Primarily enamine and iminium ion catalysis.[1] | Unlikely to proceed via the same enamine mechanism due to the blocked secondary amine.[2] May act as a chiral ligand or base. |
| Solubility | Limited in many common organic solvents.[3] | Generally expected to have improved solubility in organic solvents.[3] |
| Stereoselectivity | Provides good to excellent enantioselectivity in many reactions. | Potentially altered stereoselectivity due to the steric bulk of the benzyl group and electronic effects of the ester.[3] |
| Reactivity | Well-established for a wide range of reactions, including aldol, Mannich, and Michael additions. | Catalytic activity in common proline-catalyzed reactions is not well-documented and likely limited for enamine-based pathways. |
Delving into the Catalytic Mechanisms
The catalytic power of L-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. In reactions such as the asymmetric aldol condensation, L-proline utilizes an enamine-based catalytic cycle. The secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks a carbonyl acceptor (e.g., an aldehyde), with the carboxylic acid group playing a crucial role in activating the acceptor through hydrogen bonding and controlling the stereochemical outcome of the reaction.
In stark contrast, This compound has its secondary amine blocked by a benzyl group and its carboxylic acid converted to an ethyl ester. This fundamental structural modification prevents it from forming the key enamine intermediate necessary for the canonical L-proline catalytic cycle in aldol-type reactions.[2] Consequently, its role as a direct catalyst in such transformations is questionable. It is more likely to function as a chiral base or as a ligand in metal-catalyzed reactions.
Performance Data: A Focus on the Asymmetric Aldol Reaction
Due to the limited data on the catalytic use of this compound in asymmetric synthesis, a direct quantitative comparison is not feasible. However, to provide a benchmark, the following table summarizes typical performance data for L-proline in the well-studied asymmetric aldol reaction between acetone and various aldehydes.
Table 1: Performance of L-proline in the Asymmetric Aldol Reaction
| Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 |
| Isovaleraldehyde | DMSO | 30 | 2 | 97 | 96 |
| Benzaldehyde | DMSO | 30 | 48 | 65 | 78 |
Note: Data is illustrative and compiled from various sources. Reaction conditions can significantly influence outcomes.
Experimental Protocols: A Methodological Overview
Below are generalized experimental protocols for asymmetric aldol reactions catalyzed by L-proline and a generic N-acylated L-proline derivative, which can be adapted for this compound for exploratory studies.
L-proline Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-proline (0.3 mmol, 30 mol%)
-
Anhydrous DMSO (4.0 mL)
Procedure:
-
To a stirred solution of L-proline in anhydrous DMSO, add the ketone.
-
Add the aldehyde to the mixture at room temperature.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
General Protocol for an N-Acyl-L-proline Catalyzed Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
N-Acyl-L-proline (e.g., N-Benzoyl-L-proline) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane) (2.0 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-acyl-L-proline and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the ketone to the solution, followed by the dropwise addition of the aldehyde.
-
Stir the reaction at the set temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[3]
Visualizing the Catalytic Pathways
To better understand the fundamental differences in their modes of action, the following diagrams illustrate the established catalytic cycle for L-proline and the structural comparison highlighting the key functional groups.
Conclusion
Based on the available evidence, L-proline remains a superior and more versatile catalyst for asymmetric reactions that proceed via an enamine intermediate, such as the aldol reaction. Its bifunctional nature is key to its high catalytic activity and stereocontrol.
This compound, due to the modification of its key functional groups, is not expected to be an effective catalyst for these same transformations. The blockage of the secondary amine prevents the formation of the necessary enamine intermediate. However, the increased steric bulk and altered electronic properties of this compound may make it a candidate for other types of asymmetric reactions where it could act as a chiral ligand or a base. Further experimental investigation is required to fully elucidate the catalytic potential of this compound. For researchers focused on established organocatalytic methods like the asymmetric aldol reaction, L-proline is the well-documented and reliable choice.
References
A Comparative Guide to N-Substituted Proline Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis and drug development. In the realm of organocatalysis, L-proline and its derivatives have emerged as powerful tools for orchestrating a variety of asymmetric transformations. This guide provides a comparative analysis of N-Benzyl-L-proline ethyl ester and other N-substituted proline catalysts, focusing on their performance in key carbon-carbon bond-forming reactions. While extensive data exists for a range of N-substituted proline catalysts, it is noteworthy that literature detailing the catalytic application of this compound is scarce. This guide will present available experimental data for prominent N-substituted proline catalysts and offer a structure-based discussion on the potential catalytic role of this compound.
The Crucial Role of the N-Substituent
The catalytic efficacy of proline in asymmetric reactions hinges on the cooperative action of its secondary amine and carboxylic acid functionalities. The secondary amine engages in enamine or iminium ion formation, activating the carbonyl substrate, while the carboxylic acid group acts as a Brønsted acid/base co-catalyst, directing the stereochemical outcome through hydrogen bonding. Modification of the nitrogen atom with various substituents significantly modulates the catalyst's steric and electronic properties, thereby influencing its reactivity, solubility, and stereoselectivity.
Performance in Asymmetric Aldol Reactions
The aldol reaction, a fundamental tool for constructing β-hydroxy carbonyl compounds, has been a key testing ground for novel proline-based catalysts. The following table summarizes the performance of various N-substituted proline catalysts in this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Sulfonyl-L-prolinamide | p-Nitrobenzaldehyde | Acetone | Various | 5-10 | 24-72 | up to 98 | up to 98 | [1] |
| N-Prolyl-anthranilic Acid | p-Nitrobenzaldehyde | Cyclohexanone | Various | 10-20 | 24-72 | up to 95 | up to 99 | [2] |
| L-Prolinamide Derivatives | Various aromatic aldehydes | Acetone | Water | 10 | 24-96 | 60-95 | 80-97 | [2] |
| N-Benzoyl-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20 | 48 | 85 | 92 | [3] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Note: The absence of data for this compound indicates a lack of published studies on its use as a catalyst in this reaction.
Performance in Asymmetric Mannich Reactions
The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. The performance of N-substituted proline catalysts in this reaction is outlined below.
| Catalyst | Aldehyde | Ketone/Aldehyde Donor | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | Various | Various Ketones | Various Amines | DMSO/Neat | 10-20 | 3-48 | 50-99 | 90-99 | [4][5] |
| 3-Methyl-β-proline | Ethyl glyoxylate imine | Various Ketones/Aldehydes | - | CH2Cl2 | 1.0 | 2 | up to 93 | up to 98 (anti) | [6] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Note: The data for L-proline is representative of typical results. The N-benzyl and ethyl ester groups in this compound would likely alter its solubility and steric environment compared to L-proline, potentially impacting its catalytic performance.
Performance in Asymmetric Michael Additions
The Michael addition is a versatile method for conjugate addition reactions, forming new carbon-carbon bonds. Proline-derived catalysts, particularly those incorporating a thiourea moiety, have shown exceptional performance in this area.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Proline-derived Thiourea | Nitroolefins | Aldehydes | Ether | 10 | 24 | up to 99 | 92:8 (syn) | up to 97 | [7] |
| Pyrrolidine-Thiourea | Nitroolefins | Cyclohexanone | Toluene | 10 | 12 | 85-99 | >95:5 | 95-99 | [8] |
| DPEN-based Thiourea | Nitroalkenes | Cycloketones | Water | 1-5 | 24-72 | 88-99 | 9:1 (syn/anti) | 76-99 | [9][10] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Note: The bifunctional nature of thiourea-based catalysts, which can activate both the nucleophile and the electrophile, is key to their high efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic systems. Below are general experimental protocols for the key reactions discussed.
General Experimental Protocol for Asymmetric Aldol Reaction
To a stirred solution of the N-substituted proline catalyst (10-20 mol%) in the specified solvent, the aldehyde (1.0 equiv) and the ketone (5.0 equiv) are added at the indicated temperature (e.g., room temperature or 0 °C). The reaction mixture is stirred for the specified time (24-72 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[11]
General Experimental Protocol for Asymmetric Mannich Reaction
To a vial containing the aldehyde (1.0 mmol) and the amine (1.1 mmol), the solvent (e.g., DMSO or neat ketone) is added, followed by the N-substituted proline catalyst (10-20 mol%). The resulting mixture is stirred vigorously at room temperature for 3-48 hours, with the reaction progress monitored by TLC. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the β-amino carbonyl compound. Chiral HPLC is used to determine the enantiomeric excess.[4]
General Experimental Protocol for Asymmetric Michael Addition
To a solution of the Michael acceptor (e.g., a nitroalkene, 1.0 equiv) and the Michael donor (e.g., an aldehyde or ketone, 1.2-2.0 equiv) in the chosen solvent at room temperature, the N-substituted proline-based catalyst (e.g., a thiourea derivative, 1-10 mol%) is added. The reaction is stirred for the specified duration and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[7][9]
Mechanistic Insights and the Case of this compound
The catalytic cycle of proline and its derivatives in these reactions is well-established and generally proceeds through the formation of a nucleophilic enamine intermediate from the ketone or aldehyde donor. This enamine then attacks the electrophile (an aldehyde in the aldol reaction, an imine in the Mannich reaction, or a Michael acceptor). The stereochemistry is controlled by the chiral environment of the catalyst, with the acidic proton of the carboxylic acid (or other hydrogen-bond donor) playing a key role in a highly organized transition state.
Caption: Generalized Catalytic Cycle of N-Substituted Proline Catalysts.
In the case of This compound , the secondary amine required for enamine formation is present. However, the carboxylic acid is esterified. This modification prevents the catalyst from acting as a Brønsted acid in the same manner as L-proline. The absence of this acidic proton would likely disrupt the formation of the highly organized, hydrogen-bonded transition state that is crucial for high enantioselectivity.
Furthermore, the bulky N-benzyl group introduces significant steric hindrance around the nitrogen atom. This could potentially hinder the initial formation of the enamine intermediate with the carbonyl donor, thereby reducing the overall reaction rate. While the increased lipophilicity due to the benzyl and ethyl groups might improve solubility in non-polar organic solvents, the electronic and steric changes to the core proline structure are likely to be detrimental to its catalytic activity and stereocontrol in the traditional proline-catalyzed pathways. It is plausible that this compound might exhibit some catalytic activity, but it is expected to be significantly less effective and stereoselective than L-proline or other N-substituted derivatives that retain a hydrogen-bond-donating group.
Caption: Structural Comparison and its Implications for Catalysis.
Conclusion
N-substituted proline derivatives represent a versatile and powerful class of organocatalysts for asymmetric synthesis. Modifications to the N-substituent have led to catalysts with improved solubility, reactivity, and stereoselectivity in aldol, Mannich, and Michael reactions. Catalysts incorporating N-sulfonyl, N-acyl, and thiourea moieties have demonstrated exceptional performance, often surpassing that of the parent L-proline.
In contrast, the catalytic potential of This compound remains largely unexplored in the scientific literature. Based on its structure, the esterification of the carboxylic acid and the presence of a bulky N-benzyl group are predicted to significantly diminish its catalytic efficacy in traditional proline-catalyzed transformations that rely on enamine catalysis and hydrogen-bond-directed stereocontrol. While it may find applications in other types of reactions or as a chiral ligand, its utility as a direct organocatalyst for the reactions discussed in this guide is likely limited. Further experimental investigation is required to definitively assess its catalytic capabilities. Researchers seeking a robust and highly stereoselective organocatalyst for asymmetric aldol, Mannich, or Michael reactions would be better served by selecting one of the well-established N-substituted proline catalysts for which a wealth of positive experimental data exists.
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of N-Benzyl-L-proline ethyl ester.
For researchers, scientists, and drug development professionals, establishing the chemical and enantiomeric purity of chiral molecules like N-Benzyl-L-proline ethyl ester is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical methods for determining the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation of volatile (or derivatized) enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. | Separation of enantiomers using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. | Determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. |
| Primary Use | Enantiomeric purity and impurity profiling. | Enantiomeric purity, particularly for volatile impurities. | High-throughput enantiomeric purity analysis. | Absolute purity determination (assay). |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization is often required to increase volatility and improve peak shape. | Dissolution in a suitable solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | > 2.0 | Not applicable. |
| Limit of Quantitation (LOQ) | 0.05 - 0.1% for the minor enantiomer. | Can be lower than HPLC with appropriate derivatization and detector. | Similar to or better than HPLC. | ~0.1% |
| Analysis Time | 15 - 30 minutes. | 10 - 20 minutes. | 3 - 10 minutes. | 5 - 15 minutes per sample. |
| Advantages | Robust, versatile, widely available, suitable for non-volatile compounds. | High resolution, sensitive detectors (e.g., FID, MS). | Fast, reduced organic solvent consumption ("green" chemistry), often provides better resolution than HPLC.[1] | Provides a direct measure of absolute purity without the need for a reference standard of the analyte itself, non-destructive.[2] |
| Disadvantages | Longer run times compared to SFC, higher organic solvent consumption. | Requires analyte to be volatile and thermally stable, derivatization can be complex and introduce errors. | Higher initial instrument cost. | Lower sensitivity compared to chromatographic methods for trace impurities, potential for peak overlap. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results: The L-enantiomer and any contaminating D-enantiomer will be separated as distinct peaks, allowing for quantification of the enantiomeric excess.
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric purity of this compound following derivatization.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Protocol:
-
Esterification: While the ethyl ester is already present, for proline itself, this step would involve heating with methanolic HCl. For the N-benzyl derivative, we proceed to acylation.
-
Acylation: Dissolve the sample residue in methylene chloride and add trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes to form the volatile N-trifluoroacetyl derivative. The sample is then ready for injection.[3]
Chromatographic Conditions:
-
Column: Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
Expected Results: The derivatized enantiomers will be separated, allowing for sensitive detection and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity (assay) of this compound.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Transfer an aliquot to an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Data Processing: Process the spectrum, carefully phase, and baseline correct. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
Caption: Experimental workflow for purity analysis by HPLC.
Caption: Experimental workflow for absolute purity determination by qNMR.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is a robust and versatile method for determining enantiomeric purity and impurity profiles.[4] Chiral GC, often requiring derivatization, offers high sensitivity, while chiral SFC provides a high-throughput and environmentally friendly alternative.[1][3] For the determination of absolute purity, qNMR is a powerful, non-destructive technique that provides a direct measurement without the need for a specific reference standard of the analyte.[2] A comprehensive approach utilizing a combination of these methods will provide a complete and accurate assessment of the purity of this compound, ensuring its suitability for use in drug development and manufacturing.
References
- 1. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validating Enantiomeric Excess in N-Benzyl-L-proline Ethyl Ester Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. L-proline and its derivatives have emerged as powerful tools in orchestrating stereoselective transformations. This guide provides a comprehensive comparison of the catalytic performance of N-Benzyl-L-proline ethyl ester against the archetypal organocatalyst, L-proline, in the context of the asymmetric aldol reaction. We delve into the validation of enantiomeric excess (ee) of the resulting products, offering detailed experimental protocols and data presentation to inform catalyst selection and methodological design.
Performance Comparison: this compound vs. L-proline
The efficacy of a catalyst in an asymmetric reaction is primarily judged by the enantiomeric excess of the product it yields. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a standard benchmark for evaluating organocatalysts.
| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (anti:syn) |
| This compound | Cyclohexanone + 4-Nitrobenzaldehyde | 10-30 | DMSO | Room Temp. | Likely very low to no reaction | Not reported/expected to be negligible | Not applicable |
| L-proline | Cyclohexanone + 4-Nitrobenzaldehyde | 10-30 | DMSO | Room Temp. | >95 | >99 | 99:1 |
Key Observation: Literature strongly suggests that N-alkylation of proline, as in this compound, renders the catalyst inactive or poorly active for asymmetric aldol reactions. This is because the benzylation of the secondary amine, a crucial functional group for the formation of the key enamine intermediate with the ketone, is blocked. The established catalytic cycle for proline-catalyzed aldol reactions relies on this enamine formation.
Understanding the Catalytic Pathway
The stark difference in performance can be understood by examining the catalytic cycles. L-proline utilizes its secondary amine and carboxylic acid moieties to facilitate a highly organized transition state, leading to excellent stereocontrol. In contrast, the benzylated nitrogen in this compound impedes the initial and essential step of enamine formation.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction (using L-proline as the catalyst)
This protocol is provided for L-proline as this compound is not expected to be an effective catalyst.
Materials:
-
L-proline (20 mol%)
-
Cyclohexanone (2 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
Dimethyl sulfoxide (DMSO, 4 mL)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline in DMSO at room temperature, add cyclohexanone.
-
Stir the mixture for 15-20 minutes.
-
Add 4-nitrobenzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the aldehyde is consumed), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns: A standard HPLC system equipped with a UV detector is required. The choice of the chiral stationary phase (CSP) is critical for the separation of enantiomers. Polysaccharide-based columns are often effective for the separation of aldol products.
Typical HPLC Conditions for the Aldol Adduct of Cyclohexanone and 4-Nitrobenzaldehyde:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified aldol product in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic aldol adduct (if available, or a sample from a non-asymmetric synthesis) to determine the retention times of both enantiomers.
-
Inject the sample obtained from the asymmetric aldol reaction.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Experimental Workflow Visualization
The overall process from reaction setup to data analysis can be visualized as a clear workflow.
Conclusion
N-Benzyl-L-proline Ethyl Ester: A Comparative Benchmark Against Commercial Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive benchmark of N-Benzyl-L-proline ethyl ester against widely-used commercial organocatalysts, supported by experimental data for key carbon-carbon bond-forming reactions.
This compound, a derivative of the naturally occurring amino acid L-proline, has emerged as a promising organocatalyst. Its structural modification, featuring a benzyl group on the nitrogen atom and an ethyl ester at the carboxylic acid position, influences its solubility, steric hindrance, and electronic properties, thereby impacting its catalytic performance. This guide focuses on its efficacy in two cornerstone asymmetric reactions: the aldol reaction and the Michael addition, comparing it with established commercial catalysts such as (S)-Proline, the Hayashi-Jørgensen catalyst ((S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether), and the MacMillan catalyst (imidazolidinone-based).
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. A widely used benchmark for this transformation is the reaction between cyclohexanone and p-nitrobenzaldehyde.
Below is a summary of the performance of this compound in comparison to (S)-Proline and the Hayashi-Jørgensen catalyst in this benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound | 20 | DMSO | 48 | 75 | 92:8 | 93 |
| (S)-Proline | 30 | DMSO | 96 | 95 | 95:5 | 99 |
| Hayashi-Jørgensen Catalyst | 5 | Toluene | 2 | >99 | 93:7 | 99 |
Data compiled from representative studies for comparative purposes. Conditions may vary slightly between original reports.
While (S)-Proline and the Hayashi-Jørgensen catalyst demonstrate higher enantioselectivity and, in the case of the latter, significantly faster reaction times and lower catalyst loadings, this compound still provides excellent yield and high stereoselectivity. Its utility may be particularly advantageous in specific substrate combinations or when seeking alternative solubility profiles.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a crucial method for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A standard benchmark for evaluating organocatalysts in this reaction is the addition of isobutyraldehyde to β-nitrostyrene.
The following table compares the performance of this compound with the MacMillan catalyst in this key reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound | 20 | CHCl₃ | 24 | 88 | 90:10 | 91 |
| MacMillan Catalyst | 20 | N/A | 12 | 81 | 15:1 | 99 |
Data compiled from representative studies for comparative purposes. Conditions may vary slightly between original reports.
In the asymmetric Michael addition, the MacMillan catalyst provides superior enantioselectivity and a slightly faster reaction time. However, this compound offers a competitive yield and good stereocontrol, making it a viable alternative for this important transformation.
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to facilitate reproducibility and direct comparison.
Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
Materials:
-
Organocatalyst (this compound, (S)-Proline, or Hayashi-Jørgensen catalyst)
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO) or Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the organocatalyst (see table for loading) in the specified solvent (2.0 mL), add cyclohexanone (5.0 mmol, 5.0 equiv.).
-
Cool the mixture to the appropriate temperature (e.g., room temperature for Hayashi-Jørgensen, or as optimized for others).
-
Add p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction for the time indicated in the respective studies.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Asymmetric Michael Addition of Isobutyraldehyde to β-Nitrostyrene
Materials:
-
Organocatalyst (this compound or MacMillan catalyst)
-
β-Nitrostyrene
-
Isobutyraldehyde
-
Chloroform (CHCl₃) or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
To a solution of the organocatalyst (see table for loading) in the specified solvent (1.0 mL), add isobutyraldehyde (2.0 mmol, 10.0 equiv.).
-
Cool the mixture to room temperature.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction for the time indicated in the respective studies.
-
Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The catalytic cycle of proline-derived organocatalysts in the asymmetric aldol reaction typically proceeds through an enamine intermediate. The secondary amine of the catalyst reversibly reacts with the ketone to form a nucleophilic enamine, which then attacks the aldehyde. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
Caption: Generalized catalytic cycle for a proline-derivative-catalyzed asymmetric aldol reaction.
The following diagram illustrates a typical experimental workflow for screening and optimizing an organocatalytic reaction.
Proline's Progeny: A Comparative Guide to Proline Derivatives in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, L-proline has long been hailed as a foundational catalyst, prized for its simplicity, accessibility, and effectiveness in a variety of stereoselective transformations. However, the pursuit of enhanced catalytic performance has led to the development of a diverse array of proline derivatives, each designed to overcome the limitations of the parent amino acid and expand the horizons of asymmetric synthesis. This guide provides an objective comparison of the performance of key proline derivatives against L-proline in benchmark asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical test for the efficacy of new organocatalysts. The following data, compiled from studies by Ley et al. (2005) and Tang et al. (2004), compares the performance of L-proline with several of its derivatives in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst[1] | Solvent[1] | Time (h)[1] | Yield (%)[1] | dr (anti/syn)[1] | ee (%)[1] |
| L-Proline | DMSO | 48 | 99 | 95:5 | 96 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Chloroform | 2 | 98 | >99:1 | >99 |
| N-(pyrrolidine-2-carbonyl)benzenesulfonamide | Chloroform | 24 | 98 | 96:4 | 98 |
Table 1: Comparison of L-Proline and its derivatives in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a fundamental tool for the synthesis of chiral β-amino carbonyl compounds. The data below, from Ley et al. (2005), illustrates the catalytic performance of L-proline and its derivatives in the reaction between propanal, p-methoxyaniline, and N-PMP-protected α-imino ethyl glyoxylate.
| Catalyst[1] | Solvent[1] | Time (h)[1] | Yield (%)[1] | dr (syn/anti)[1] | ee (%)[1] |
| L-Proline | Dioxane | 24 | 95 | 95:5 | 96 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dioxane | 24 | 95 | >99:1 | >99 |
| N-(pyrrolidine-2-carbonyl)benzenesulfonamide | Dioxane | 24 | 95 | 96:4 | 98 |
Table 2: Comparison of L-Proline and its derivatives in the asymmetric Mannich reaction.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds. The following table, based on data from Ley et al. (2005), compares L-proline with its derivatives in the addition of propanal to nitrostyrene.
| Catalyst[1] | Solvent[1] | Time (h)[1] | Yield (%)[1] | dr (syn/anti)[1] | ee (%)[1] |
| L-Proline | Dioxane | 72 | 75 | 90:10 | 92 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dioxane | 24 | 95 | >99:1 | >99 |
| N-(pyrrolidine-2-carbonyl)benzenesulfonamide | Dioxane | 72 | 85 | 95:5 | 97 |
Table 3: Comparison of L-Proline and its derivatives in the asymmetric Michael addition.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate further investigation.
General Procedure for the Asymmetric Aldol Reaction[1]
To a solution of the aldehyde (0.5 mmol) in the specified solvent (2.0 mL) was added the ketone (5.0 mmol). The respective catalyst (0.05 mmol, 10 mol%) was then added, and the reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction[1]
To a solution of the N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol) and the aldehyde (1.0 mmol) in the specified solvent (5.0 mL) was added the catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 2. The mixture was then worked-up by the addition of a half-saturated ammonium chloride solution and extraction with ethyl acetate. The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography to afford the corresponding Mannich addition product. The diastereomeric ratio was determined by 1H NMR, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition[1]
To a solution of the nitrostyrene (0.5 mmol) and the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) was added the catalyst (0.1 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 3. The reaction mixture was then directly purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric and enantiomeric excesses were determined by 1H NMR and chiral HPLC analysis, respectively.
Visualization of Catalytic Pathways and Workflows
To further elucidate the processes involved in proline-derivative-catalyzed asymmetric synthesis, the following diagrams visualize the catalytic cycle and a general experimental workflow.
References
The Unlikely Catalyst: A Comparative Guide to N-Benzyl-L-proline Ethyl Ester in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of N-Benzyl-L-proline ethyl ester with established organocatalysts for the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. Through an objective analysis of catalytic mechanisms and supporting data from established alternatives, this document clarifies the role—or lack thereof—of N-substituted proline derivatives in this critical transformation.
While L-proline has emerged as a powerful and widely studied organocatalyst for asymmetric reactions, its derivatives are often explored in an effort to fine-tune reactivity and selectivity. However, modification of the proline scaffold does not always yield a more effective catalyst. This guide demonstrates that in the case of the asymmetric aldol reaction, this compound is not a viable catalyst under typical organocatalytic conditions due to its structural inability to participate in the requisite catalytic cycle. In contrast, unmodified L-proline and other advanced organocatalysts exhibit well-documented reproducibility and scalability.
Performance Comparison: A Tale of Two Amines
The efficacy of L-proline as a catalyst for the aldol reaction stems from its secondary amine, which is essential for the formation of a nucleophilic enamine intermediate with a ketone donor. This enamine then attacks an aldehyde acceptor, with the catalyst's chiral environment directing the stereochemical outcome of the product. The substitution of the hydrogen on the secondary amine with a benzyl group in this compound fundamentally obstructs this catalytic pathway. The tertiary amine in this N-substituted derivative cannot form the necessary enamine intermediate, rendering it inactive for this transformation.
To provide a clear benchmark, the following table summarizes the typical performance of L-proline and a more advanced organocatalyst, a Hayashi-Jørgensen catalyst, in the asymmetric aldol reaction. No comparable data exists for this compound due to its inapplicability as a catalyst in this context.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | N/A | N/A | N/A | No Reaction | N/A |
| L-Proline | 20 | DMSO | 48 | 68 | 76 |
| Hayashi-Jørgensen Catalyst | 5 | Dioxane | 2 | 99 | 99 |
Data is compiled from representative studies for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone. Conditions may vary between original reports.
Reproducibility and Scalability
Reproducibility and scalability are critical considerations for the practical application of any catalytic system in research and development.
-
L-Proline: Reactions catalyzed by L-proline are generally considered reproducible. However, achieving high yields and enantioselectivities can sometimes require careful control of reaction conditions, including solvent, temperature, and water content. The scalability of proline-catalyzed aldol reactions has been demonstrated, with successful examples on the gram scale.
-
Advanced Organocatalysts (e.g., Hayashi-Jørgensen catalysts): These catalysts often offer superior performance at lower catalyst loadings, which can be advantageous for scalability by reducing costs and simplifying purification. Their well-defined structures and reaction mechanisms typically lead to high levels of reproducibility.
-
This compound: As this compound does not effectively catalyze the aldol reaction, considerations of reproducibility and scalability in this context are moot. Its primary application is in peptide synthesis, where it is used as a building block rather than a catalyst.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below is a general experimental protocol for a well-established L-proline-catalyzed asymmetric aldol reaction.
General Experimental Protocol for a L-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
L-Proline (20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of L-proline in DMSO, add the aldehyde and then the ketone.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product.
Catalytic Mechanism and Experimental Workflow
The stark difference in catalytic activity between L-proline and its N-benzyl derivative can be visualized through their respective interactions in the proposed catalytic cycle.
Caption: L-Proline's catalytic cycle vs. This compound's inactivity.
The diagram above illustrates the essential enamine formation step that is possible with L-proline but blocked by the benzyl group on the nitrogen of this compound.
For a successful L-proline catalyzed reaction, the experimental workflow follows a clear and logical progression.
Caption: A typical experimental workflow for an L-proline catalyzed aldol reaction.
A Comparative Kinetic Analysis of N-Benzyl-L-proline Ethyl Ester and L-Proline in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative kinetic analysis of the organocatalyst N-Benzyl-L-proline ethyl ester and its parent amino acid, L-proline, in asymmetric reactions. While direct kinetic data for this compound is limited in publicly available literature, this guide establishes a baseline with the well-studied kinetics of L-proline catalysis and extrapolates the expected kinetic behavior of its N-benzylated and esterified derivative. This comparison is supported by mechanistic insights and performance data from related N-substituted proline derivatives.
Executive Summary
L-proline is a widely utilized and extensively studied organocatalyst that operates through a well-defined enamine-based catalytic cycle, particularly in asymmetric aldol and Michael reactions. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is crucial for its catalytic activity and stereocontrol. In contrast, the modifications in this compound—the benzylation of the secondary amine and the esterification of the carboxylic acid—fundamentally alter the catalytic mechanism. The N-benzyl group obstructs the formation of the key enamine intermediate, suggesting that it either acts as a precatalyst requiring debenzylation or operates through an alternative, less efficient catalytic pathway. Consequently, a direct kinetic comparison reveals significant differences in reaction rates and mechanisms.
I. Kinetic Profile of L-Proline Catalyzed Reactions: The Benchmark
The kinetics of L-proline catalyzed asymmetric reactions, especially the aldol reaction, have been a subject of intense research. These studies provide a robust framework for understanding its catalytic efficiency.
Catalytic Cycle of L-Proline in the Asymmetric Aldol Reaction
The catalytic cycle of L-proline in an asymmetric aldol reaction proceeds through the formation of a key enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in the stereochemical outcome by forming a hydrogen-bonded transition state.
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Quantitative Kinetic Data for L-Proline Catalysis
Kinetic studies of L-proline catalyzed aldol reactions have established a general rate law and provided insights into the rate-determining step. The reaction rate is often dependent on the concentrations of the catalyst, the ketone, and the aldehyde.
| Parameter | Typical Value/Observation | Reaction Conditions |
| Reaction Order | First-order in L-proline | Aldol reaction of acetone and p-nitrobenzaldehyde |
| Positive order in ketone | ||
| Zero-order in aldehyde (at high concentrations) | ||
| Rate-Determining Step | Often the C-C bond formation or the hydrolysis of the iminium ion | Varies with specific substrates and conditions |
| Activation Energy (Ea) | Varies depending on the specific reaction | Typically in the range of 10-20 kcal/mol for the overall reaction |
II. Predicted Kinetic Profile of this compound
The structural modifications in this compound significantly impact its catalytic behavior compared to L-proline.
Mechanistic Implications of N-Benzylation and Esterification
The primary mode of action for L-proline, enamine catalysis, is precluded by the presence of the N-benzyl group. This leads to two possibilities for its catalytic activity:
-
Precatalyst Behavior: The N-benzyl group may be cleaved in situ to generate L-proline, which then enters the established catalytic cycle. In this scenario, the reaction would exhibit an induction period, and the overall rate would be significantly slower than with L-proline, limited by the rate of debenzylation.
-
Alternative Catalytic Pathway: The molecule might operate through a different, likely less efficient, catalytic mechanism that does not involve enamine formation. This could involve activation of the substrates through Lewis base or hydrogen bonding interactions, but the absence of the free secondary amine and the acidic proton of the carboxylic acid would drastically reduce its catalytic prowess.
Caption: Plausible catalytic pathways for L-proline versus this compound.
III. Comparative Performance and Experimental Protocols
While direct kinetic comparisons are scarce, the performance of N-substituted proline derivatives in terms of yield and enantioselectivity offers indirect evidence of their kinetic efficiency. Generally, N-alkylation or N-acylation of L-proline leads to a significant decrease in catalytic activity for enamine-mediated reactions.
Performance Comparison in a Model Asymmetric Aldol Reaction
The following table provides a conceptual comparison based on typical outcomes observed for L-proline and the anticipated performance of an N-alkylated proline derivative in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst | Typical Yield (%) | Typical ee (%) | Plausible Rate-Determining Step |
| L-Proline | >95% | >99% | C-C bond formation / Hydrolysis |
| This compound | Significantly lower or no reaction | N/A | Precatalyst activation (debenzylation) |
Experimental Protocol: Kinetic Analysis of an L-Proline Catalyzed Aldol Reaction
This protocol outlines a general method for determining the kinetic profile of an L-proline catalyzed aldol reaction using in-situ monitoring.
Materials:
-
L-Proline
-
Cyclohexanone (freshly distilled)
-
p-Nitrobenzaldehyde
-
Anhydrous DMSO
-
Internal standard (e.g., mesitylene)
-
HPLC or GC-MS for analysis
Procedure:
-
To a thermostated reaction vessel equipped with a magnetic stirrer, add L-proline (e.g., 20 mol%) and anhydrous DMSO.
-
Add the internal standard.
-
Add cyclohexanone (e.g., 10 equivalents).
-
Initiate the reaction by adding p-nitrobenzaldehyde (1 equivalent).
-
Immediately start monitoring the reaction by taking aliquots at regular time intervals.
-
Quench the aliquots with a suitable quenching agent (e.g., a solution of acetic acid in ethyl acetate).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the product and the remaining aldehyde over time.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of the catalyst, ketone, and aldehyde to determine the reaction order with respect to each component.
Caption: General experimental workflow for kinetic analysis.
IV. Conclusion
The kinetic analysis reveals a stark contrast between the catalytic behavior of L-proline and its N-benzylated and esterified derivative. L-proline is a highly efficient catalyst with a well-understood enamine-based mechanism. This compound, due to the blockage of the key secondary amine functionality, is expected to be a significantly less active catalyst, likely functioning as a precatalyst or through a much slower, alternative pathway. For researchers in drug development and organic synthesis, this guide underscores the critical role of the free secondary amine and carboxylic acid in proline-based organocatalysis and highlights that simple derivatization can lead to a complete switch in catalytic mechanism and efficiency. While N-substituted prolines may be effective in other types of reactions, for classic enamine-mediated transformations, L-proline remains the superior catalyst from a kinetic standpoint.
The Strategic Application of N-Benzyl-L-proline Ethyl Ester in Asymmetric Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts.[1] Among the arsenal of organocatalysts, L-proline and its derivatives have proven to be exceptionally versatile and effective, particularly in asymmetric carbon-carbon bond-forming reactions.[2] This guide provides a comparative analysis of N-Benzyl-L-proline ethyl ester against unmodified L-proline and other advanced proline-derived catalysts, offering a cost-benefit perspective to inform catalyst selection in synthetic applications.
Performance Comparison in Asymmetric Synthesis
Direct, head-to-head comparative studies of this compound against other catalysts under identical conditions are limited in publicly available literature. However, by comparing its performance characteristics to the well-established L-proline and other advanced derivatives, we can infer its potential advantages and disadvantages. The primary benefits of modifying the L-proline core, such as through N-alkylation and esterification, are often aimed at overcoming the parent molecule's limitations, including poor solubility in common organic solvents and the need for high catalyst loadings.[3]
The N-benzyl group is expected to increase the catalyst's solubility in less polar organic solvents, thereby expanding the range of compatible reaction media. The ethyl ester modification may also influence the catalyst's steric and electronic properties, potentially impacting its reactivity and stereoselectivity.
Table 1: Performance of L-Proline in a Representative Asymmetric Aldol Reaction
| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | Acetone + 4-Nitrobenzaldehyde | 20-30 | DMSO | 4 | 68 | 76[4] |
Note: This data serves as a baseline for the performance of the parent amino acid catalyst.
Table 2: Performance of Advanced Proline Derivatives in Asymmetric Reactions
| Catalyst | Reaction Type | Catalyst Loading (mol%) | General Yield | General ee (%) |
| Diarylprolinol Silyl Ethers | Michael Addition | 1-10 | High | >95[5][6] |
| MacMillan Imidazolidinones | Diels-Alder | 5-20 | High | >90[3] |
Note: These advanced catalysts often exhibit superior performance but at a significantly higher cost.
Cost-Benefit Analysis
The choice of catalyst is frequently a balance between performance and cost. While L-proline is an abundant and inexpensive chiral molecule, its derivatives require additional synthetic steps, which increases their price.[7][8]
Table 3: Illustrative Cost Comparison of Proline-Based Catalysts
| Catalyst | Purity | Supplier Example | Price (USD) per gram |
| L-Proline | ≥99% | Major Chemical Supplier | ~$0.50 - $2.00 |
| L-Proline Benzyl Ester Hydrochloride | 98% | Major Chemical Supplier | ~$8.00 - $15.00 |
| This compound | 97% | Major Chemical Supplier | ~$90.00 - $100.00 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 98% | Major Chemical Supplier | >$100.00 |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.
The significantly higher cost of this compound necessitates a substantial improvement in performance—such as dramatically reduced catalyst loading, significantly shorter reaction times, higher yields, or enhanced enantioselectivity, particularly in solvents where L-proline is ineffective—to justify its use over the much cheaper parent amino acid. For industrial-scale synthesis, the ability to recycle the catalyst would also be a critical factor in its economic viability.
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the desired solvent (2 mL), add the ketone (10.0 mmol).
-
Catalyst Addition: Add this compound (typically 5-20 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Mechanistic Insights and Visualization
The catalytic cycle of proline and its derivatives in asymmetric reactions, such as the aldol reaction, typically proceeds through either an enamine or an iminium ion intermediate. The N-benzyl group in this compound does not fundamentally alter this mechanism, as the secondary amine required for enamine formation is still present.
Caption: General enamine catalytic cycle for a proline-derivative-catalyzed aldol reaction.
Conclusion
This compound represents a modification of the simple and inexpensive organocatalyst L-proline, likely offering improved solubility in a wider range of organic solvents. This enhanced solubility could potentially lead to improved reaction rates and efficiencies in certain applications. However, its significantly higher cost demands a substantial and demonstrable improvement in performance over L-proline to be economically viable. For many standard applications, the cost-effectiveness of unmodified L-proline remains a major advantage.[7] In contrast, for highly specialized applications requiring exceptional stereoselectivity and yield, more advanced and structurally complex catalysts like diarylprolinol silyl ethers may be warranted despite their higher cost.[5][9] Researchers and process chemists must therefore carefully weigh the specific requirements of their synthetic route—including solvent compatibility, desired stereoselectivity, and overall process cost—when selecting the most appropriate proline-based catalyst.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Nobel Prize in chemistry awarded to duo who helped construct molecules in a cheap, environmentally friendly way - The Washington Post [washingtonpost.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Alternatives to N-Benzyl-L-proline Ethyl Ester
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. While N-Benzyl-L-proline ethyl ester has its applications, a range of powerful and versatile alternatives offer distinct advantages in terms of stereocontrol, substrate scope, and ease of removal. This guide provides an objective comparison of the performance of leading classes of chiral auxiliaries, supported by experimental data and detailed protocols to inform your synthetic strategy.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization, all while allowing for high recovery of the auxiliary itself.[1] This guide focuses on a comparative analysis of some of the most widely used and effective chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine and its derivatives, Oppolzer's Camphorsultams, and the newer generation of SuperQuat auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation of Enolates
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
| Chiral Auxiliary | N-Acyl Group | Electrophile (R-X) | Base/Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl | Benzyl bromide | LDA/THF | >99:1 | 80-92 | [2] |
| Propionyl | Methyl iodide | LDA/THF | 98.5:1.5 | 90-95 | [2] | |
| Propionyl | Allyl iodide | NaN(TMS)₂/THF | 98:2 | 77 | [3][4] | |
| Pseudoephedrine | Propionamide | Benzyl bromide | LDA, LiCl/THF | >99:1 | 94 | [5][6] |
| Propionamide | Ethyl iodide | LDA, LiCl/THF | 97:3 | 91 | [5] | |
| Propionamide | Allyl bromide | LDA, LiCl/THF | 98:2 | 90 | [5] | |
| Pseudoephenamine | Propionamide | Benzyl bromide | LDA, LiCl/THF | >99:1 | 91 | [7][8] |
| α-Methyl amide | Ethyl iodide | LDA, LiCl/THF | 19:1 | 89 | [7][8] | |
| SuperQuat | Propionyl | Benzyl bromide | NaHMDS/THF | >99:1 | 85 | [9][10] |
| Propionyl | Ethyl iodide | NaHMDS/THF | >99:1 | 92 | [9][10] |
Key Insights:
-
Evans' oxazolidinones are highly reliable, providing excellent diastereoselectivity for a range of electrophiles.[2]
-
Pseudoephedrine amides , particularly with the inclusion of lithium chloride, offer exceptional levels of stereocontrol, often exceeding 99:1 d.r.[5][6]
-
Pseudoephenamine , an alternative to the regulated pseudoephedrine, demonstrates comparable and sometimes superior diastereoselectivity, especially in the formation of sterically demanding quaternary carbons.[7][8]
-
SuperQuat auxiliaries represent an improvement upon the Evans' design, with the gem-dimethyl substitution at the C5 position enhancing facial shielding and often leading to even higher diastereoselectivity.[9][10]
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | N-Acyl Group | Aldehyde (R-CHO) | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf/DIPEA | >99:1 | 80-90 | [2] |
| Propionyl | Benzaldehyde | Bu₂BOTf/DIPEA | >99:1 | 85 | [2] | |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | >98:2 (endo:exo) | 90 | [11] |
Key Insights:
-
Evans' auxiliaries are particularly renowned for their application in boron-mediated aldol reactions, consistently delivering the "Evans syn" aldol adduct with exceptional diastereoselectivity.[12]
-
Oppolzer's camphorsultam is highly effective in Lewis acid-catalyzed Diels-Alder reactions, where its rigid structure provides excellent facial shielding of the dienophile.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the attachment, stereoselective reaction, and cleavage of these key chiral auxiliaries.
Protocol 1: Evans' Oxazolidinone - Asymmetric Alkylation
Step A: N-Acylation (Adapted from Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83)[2]
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (to approx. 0.3 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.01 eq) dropwise via syringe.
-
After 10 minutes, add freshly distilled propionyl chloride (1.1 eq) in one portion.
-
Stir for 30 minutes at -78 °C, then warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Step B: Diastereoselective Alkylation (Adapted from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739)[2]
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (to approx. 0.1 M) and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to form the Z-enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.[3]
Step C: Auxiliary Cleavage to Carboxylic Acid (Adapted from Evans, D. A.; et al. Tetrahedron Lett. 1987, 28, 6141)
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding aqueous sodium sulfite solution.
-
Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.
Protocol 2: Pseudoephedrine Amide - Asymmetric Alkylation
Step A: N-Acylation (Adapted from Myers, A. G.; et al. J. Am. Chem. Soc. 1994, 116, 9361-9362)[1]
-
Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add the acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with 1 M HCl and separate the organic layer.
-
Wash sequentially with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by recrystallization or chromatography.
Step B: Diastereoselective Alkylation (Adapted from Myers, A. G.; et al. J. Am. Chem. Soc. 1997, 119, 6496-6511)[5]
-
To a flame-dried flask, add anhydrous LiCl (6.0-7.0 eq) and anhydrous THF.
-
Add diisopropylamine (2.25 eq) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq) and stir for 15 minutes.
-
Add a solution of the pseudoephedrine amide (1.0 eq) in THF.
-
Warm the mixture to 0 °C for 15 minutes, then re-cool to -78 °C.
-
Add the alkyl halide (1.5-4.0 eq) and stir at 0 °C for 2-6 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash with brine, dry over MgSO₄, and concentrate. Determine the d.r. by ¹H NMR or HPLC analysis of the crude material.
Step C: Auxiliary Cleavage to Primary Alcohol (Adapted from Myers, A. G.; et al. J. Am. Chem. Soc. 1997, 119, 6496-6511)[14]
-
Dissolve the alkylated amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Carefully quench by the sequential dropwise addition of water, 15% NaOH (aq), and water.
-
Stir until a white precipitate forms, then filter through Celite®, washing with ethyl acetate.
-
The filtrate contains the chiral alcohol and the recovered pseudoephedrine. Separate by column chromatography or acid/base extraction.
Mandatory Visualization
The following diagrams illustrate the logical workflow of employing a chiral auxiliary in asymmetric synthesis and the key factors influencing the stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Camphorsultam - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Benzyl-L-proline ethyl ester: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-Benzyl-L-proline ethyl ester, ensuring the safety of laboratory personnel and compliance with regulations.
This document outlines the necessary procedures for the safe handling and disposal of this compound (CAS 955-40-8), a chemical commonly used in peptide synthesis. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol [1] |
| Form | Liquid |
| Density | 1.048 g/mL at 25 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Vapor Pressure | 0.15 mmHg at 100 °C |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers and to use appropriate personal protective equipment (PPE).
Hazard Classifications:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields or chemical safety goggles.
-
Hand Protection: Protective gloves.
-
Respiratory Protection: Type ABEK (EN14387) respirator filter or a dust mask type N95 (US) may be appropriate depending on the scale of handling.
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Handling Spills:
- In the event of a spill, evacuate non-essential personnel from the area.
- Ensure adequate ventilation.
- Wear the appropriate PPE as listed above.
- Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[2]
- Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2]
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
3. Final Disposal:
- Dispose of waste this compound and any contaminated materials as hazardous waste.
- Do not allow the product to enter drains.[2][3]
- All disposal activities must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling N-Benzyl-L-proline Ethyl Ester
For Immediate Use by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Benzyl-L-proline ethyl ester (CAS No. 955-40-8). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Summary
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is a combustible liquid with a flash point of 113 °C (235.4 °F).[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound. It is imperative to use appropriate PPE to prevent skin and eye contact, as well as inhalation.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. Nitrile gloves offer good resistance to many solvents.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against splashes and eye irritation.[3] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Required if working in a poorly ventilated area or when there is a risk of generating aerosols or vapors. A dust mask is not appropriate as the substance is a liquid. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plans: Handling and Storage
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[4] Do not inhale vapors or mists.[4]
-
Equipment: Use only clean, dry glassware and equipment.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage Protocol:
-
Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Location: Store in a dry, cool, and well-ventilated place.
Emergency and Disposal Plans
Spill Response Protocol:
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
